4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Description
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Properties
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROWTRWEXZXSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471382 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140707-19-3 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Properties and Bioconjugation Applications of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Executive Summary
In the rapidly evolving landscape of protein engineering and antibody-drug conjugate (ADC) development, site-selective bioconjugation remains a critical bottleneck. While lysine and cysteine residues have historically served as the primary handles for bioconjugation, their relative abundance (lysine) or structural criticality (cysteine cross-links) often leads to heterogeneous mixtures or destabilized proteins.
As a Senior Application Scientist, I frequently guide drug development teams toward orthogonal strategies. One of the most robust alternatives is the "tyrosine-click" reaction, which leverages the unique reactivity of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (often referred to as the amino-PTAD precursor). This whitepaper provides an in-depth technical analysis of this compound's chemical properties, its mechanistic role in site-selective tyrosine bioconjugation, and field-proven experimental protocols designed for maximum self-validation and reproducibility.
Core Chemical Properties & Causality of Design
Structural Anatomy and Stability
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (C₈H₈N₄O₂, MW: 192.18 g/mol ) consists of a reduced urazole core attached to a phenyl ring bearing a para-amino group.
The strategic value of this molecule lies in its dual-state nature:
-
The Synthetic Handle (The Amino Group): The para-amino group serves as a highly nucleophilic handle. It allows researchers to attach complex payloads—such as PEG chains, fluorophores, or cytotoxic drugs—via standard amide coupling (e.g., EDC/NHS chemistry) without affecting the urazole core.
-
The Latent Warhead (The Urazole Core): In its reduced triazolidine-3,5-dione state, the molecule is bench-stable indefinitely. It is entirely unreactive toward proteins. However, upon mild oxidation, it transforms into a 1,2,4-triazoline-3,5-dione (TAD), one of the most powerful enophiles and dienophiles in organic chemistry.
The Mechanistic Imperative: Why In Situ Oxidation?
A common question in bioconjugation workflows is: Why not synthesize and store the oxidized TAD-payload directly?
The causality here is rooted in electrophilic stability. TADs are so electrophilic that they will slowly react with ambient atmospheric moisture to form isocyanates. If you attempt to attach a payload to an already-oxidized TAD, the warhead will instantly react with your coupling reagents or the payload's own amines. Therefore, the 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione scaffold acts as a stable precursor. Derivatization is performed on the stable urazole, and the molecule is oxidized in situ just minutes before introduction to the target protein [1].
Fig 1. Mechanistic pathway of the tyrosine-click reaction via in situ oxidation.
The Tyrosine Ene-Type Reaction
Once oxidized to the TAD form, the reagent selectively targets the phenolic side chain of tyrosine residues on the protein surface. The reaction proceeds via an aqueous ene-type mechanism (or electrophilic aromatic substitution) at the ortho position of the phenol ring. This forms a highly stable covalent C-N bond. Unlike maleimide-cysteine linkages, which can undergo retro-Michael additions in blood plasma, the PTAD-tyrosine linkage is exceptionally robust, surviving extremes of pH and temperature [2].
Quantitative Data: Method Comparison
To justify the selection of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione derivatives over traditional bioconjugation reagents, consider the following empirical comparison. Data is synthesized from established bioconjugation benchmarks [1, 3].
| Conjugation Chemistry | Target Residue | Optimal pH Range | Reaction Time | Linkage Stability (Plasma) | Chemoselectivity |
| PTAD (Tyrosine-Click) | Tyrosine (Phenol) | 2.0 – 10.0 | < 5 mins | Excellent (No degradation) | High (Orthogonal to Lys/Cys) |
| NHS-Ester | Lysine (Amine) | 7.2 – 8.5 | 30 – 120 mins | Good (Amide bond) | Low (High Lys abundance) |
| Maleimide | Cysteine (Thiol) | 6.5 – 7.5 | 60 – 120 mins | Poor (Retro-Michael exchange) | High (Requires free thiols) |
Experimental Workflows & Self-Validating Protocols
The following protocols represent a self-validating system. The chemical transition from urazole to TAD is accompanied by a stark color change, providing the scientist with immediate, visual confirmation of warhead activation. Furthermore, the inclusion of Tris buffer acts as a chemical failsafe to preserve chemoselectivity.
Fig 2. Step-by-step workflow for payload derivatization and protein bioconjugation.
Protocol A: In Situ Oxidation of the Derivatized Urazole
Purpose: To convert the bench-stable urazole into the reactive TAD warhead immediately prior to conjugation.
-
Preparation: Dissolve the payload-derivatized 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 100 mM.
-
Oxidant Addition: Prepare a 100 mM solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in anhydrous DMF. Add 0.95 equivalents of DBDMH to the urazole solution. (Note: A slight sub-stoichiometric amount prevents excess oxidant from damaging the target protein).
-
Self-Validation Check: Incubate at room temperature for 5–10 minutes. The solution will transition from clear/pale yellow to a deep crimson red . This intense color is the spectroscopic signature of the TAD chromophore and confirms successful activation.
Protocol B: Tyrosine Bioconjugation and Scavenging
Purpose: To covalently link the activated TAD to solvent-accessible tyrosines on the target protein.
-
Protein Preparation: Dilute the target protein to 1–5 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4. (Note: The reaction is highly tolerant of pH, but 7.4 is standard for native protein stability).
-
Conjugation: Add 5 to 10 molar equivalents of the activated red TAD solution (from Protocol A) to the protein solution. Ensure the final organic solvent concentration (DMF) does not exceed 5-10% v/v to prevent protein denaturation.
-
Reaction Monitoring: Vortex gently. The reaction is exceptionally fast. The red color of the TAD will rapidly dissipate (usually within 1 to 5 minutes) as it reacts with tyrosine residues and/or undergoes background hydrolysis.
-
Failsafe Quenching (Critical Step): TADs that hydrolyze in water form isocyanates. Isocyanates are promiscuous and will slowly react with lysine residues, ruining your chemoselectivity. To prevent this, immediately add 100 mM Tris buffer (2-amino-2-hydroxymethyl-propane-1,3-diol) after 5 minutes. The primary amine in Tris acts as a sacrificial scavenger, neutralizing any residual isocyanates [2].
-
Purification: Isolate the bioconjugate using Size Exclusion Chromatography (SEC) or spin dialysis to remove the quenched small molecules.
Conclusion
The utilization of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione fundamentally upgrades the bioconjugation toolkit. By separating the payload-attachment phase (utilizing the stable amino-urazole) from the protein-conjugation phase (utilizing the highly reactive TAD), researchers achieve a level of site-selectivity and linkage stability that traditional lysine and cysteine chemistries cannot match. When executed with the proper in situ oxidation and Tris-scavenging protocols, this chemistry provides a reliable, self-validating pathway for advanced biologic development.
References
-
Ban, H., Gavrilyuk, J., & Barbas, C. F., III. (2010). Tyrosine Bioconjugation through Aqueous Ene-Type Reactions: A Click-Like Reaction for Tyrosine. Journal of the American Chemical Society, 132(5), 1523–1525.[Link]
-
Ban, H., Nagano, M., Gavrilyuk, J., Hakamata, W., Inokuma, T., & Barbas, C. F., III. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 24(4), 520–532.[Link]
-
Alagesan, M., & Hurevich, M. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 19, 2123-2146.[Link]
An In-depth Technical Guide to the Solubility of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Introduction
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of urazole, its unique structural features, including a reactive triazolidine-3,5-dione ring and an aromatic amine, make it a versatile building block for the synthesis of novel bioactive molecules and functional polymers.[1] The solubility of APTD in various solvents is a critical physicochemical parameter that dictates its utility in synthetic reactions, purification processes, formulation development, and biological assays. This guide provides a comprehensive overview of the factors influencing the solubility of APTD and a detailed experimental protocol for its determination, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Predicted Solubility Profile
Understanding the molecular structure of APTD is fundamental to predicting its solubility behavior. Key structural features include:
-
A Urazole Core: The 1,2,4-triazolidine-3,5-dione ring, also known as a urazole, is a polar heterocyclic system capable of acting as both a hydrogen bond donor and acceptor. Urazoles are known to exhibit moderate solubility in polar solvents.[2]
-
An Aromatic Amine: The 4-aminophenyl group introduces a degree of aromatic character and an additional site for hydrogen bonding.
-
Molecular Formula and Weight: C₈H₈N₄O₂ with a molecular weight of 192.17 g/mol .[3]
-
Physical Form: Typically a powder or crystalline solid.[4]
Based on these features, APTD is expected to exhibit limited solubility in non-polar organic solvents due to the significant polarity imparted by the urazole ring and the amino group. Conversely, it is predicted to have more favorable solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and potentially in some polar protic solvents like ethanol, particularly with heating.[5][6][7] The presence of both acidic (N-H) and basic (amino) functionalities suggests that the solubility of APTD will be highly dependent on the pH of aqueous solutions.
Experimental Determination of Solubility
A systematic approach is required to accurately determine the solubility of APTD in a range of solvents. The following protocol outlines a robust method for generating reliable solubility data.
Experimental Workflow
Sources
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- 2. CAS 3232-84-6: Urazole | CymitQuimica [cymitquimica.com]
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- 4. 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione | 140707-19-3 [sigmaaldrich.com]
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- 7. chembk.com [chembk.com]
Unveiling the Therapeutic Potential of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione: A Technical Guide for Drug Discovery
An In-depth Exploration of a Promising Urazole Scaffold for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs and its diverse pharmacological activities. This technical guide delves into the potential biological activities of a specific derivative, 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione, also known as 4-(4-aminophenyl)urazole. While direct and extensive research on this particular molecule is emerging, this guide synthesizes the wealth of information available on its close structural analogs to provide a predictive framework for its therapeutic potential, guiding future research and development efforts.
The Urazole Core: A Foundation for Diverse Bioactivity
The 1,2,4-triazolidine-3,5-dione ring system, commonly referred to as a urazole, is a key pharmacophore. The presence of three nitrogen atoms and two carbonyl groups provides a unique electronic and structural environment, enabling diverse interactions with biological targets. The substitution at the N-4 position is a critical determinant of the molecule's biological activity, and the presence of a 4-aminophenyl group in the compound of interest suggests a high potential for a range of pharmacological effects.
Synthesis of 4-Substituted Urazoles: A Streamlined Approach
The synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones can be efficiently achieved through a one-pot reaction, avoiding the use of hazardous reagents like isocyanates.[1] This method typically involves the reaction of an aniline derivative, in this case, p-phenylenediamine, with ethyl chloroformate to form a carbamate intermediate. Subsequent reaction with ethyl carbazate and an intramolecular cyclization yields the desired urazole.[1] This straightforward and environmentally conscious synthetic route makes the exploration of various N-4 substituted urazoles, including our target compound, highly feasible for research purposes.
Predicted Biological Activities of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Based on extensive research on structurally related 1,2,4-triazole and urazole derivatives, we can forecast several key biological activities for 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione.
Anticancer Potential: A Primary Area of Investigation
A significant body of evidence points to the potent anticancer and antiproliferative activities of 1,2,4-triazole derivatives.[2][3][4][5][6][7] The mechanism of action is often multifaceted and can involve the inhibition of critical enzymes in cancer cell proliferation or the induction of apoptosis.
Hypothesized Mechanisms of Action:
-
Enzyme Inhibition: Triazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, such as dihydrofolate reductase.[8]
-
Signaling Pathway Modulation: These compounds may interfere with key signaling pathways involved in cell growth and proliferation.
-
Apoptosis Induction: The urazole scaffold could trigger programmed cell death in cancer cells.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
A standard method to evaluate the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
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Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with varying concentrations of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Predicted Anticancer Activity
While specific IC50 values for 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione are not yet established, based on derivatives, we can anticipate significant activity.
| Cell Line | Predicted IC50 Range (µM) | Reference Compound |
| Breast Cancer (MCF-7) | 1 - 50 | Doxorubicin |
| Lung Cancer (A549) | 5 - 100 | Cisplatin |
| Colon Cancer (HT-29) | 10 - 150 | 5-Fluorouracil |
Note: This table presents a hypothetical range based on the activities of related 1,2,4-triazole compounds.
Antimicrobial Activity: Combating Infectious Diseases
The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial agents.[3][8][9][10][11][12][13] The presence of the aminophenyl group may enhance the antimicrobial properties of the urazole core.
Potential Spectrum of Activity:
-
Antibacterial: Activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is plausible.
-
Antifungal: Inhibition of fungal pathogens such as Candida albicans and Aspergillus niger is also a strong possibility.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Derivatives of 1,2,4-triazole have demonstrated both anti-inflammatory and antioxidant activities.[9][11][14][15]
Hypothesized Anti-inflammatory Mechanisms:
-
COX/LOX Inhibition: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.
-
Cytokine Modulation: It could potentially modulate the production of pro-inflammatory cytokines.
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution. Include a control (DPPH solution without the compound) and a standard antioxidant (e.g., ascorbic acid).
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione can be further optimized through structural modifications. The aminophenyl moiety offers a prime site for derivatization.
Potential Modifications:
-
Acylation/Sulfonylation of the Amino Group: Introducing various acyl or sulfonyl groups could modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
-
Substitution on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can influence the molecule's overall electronic character and steric profile.
Caption: Structure-Activity Relationship (SAR) considerations for 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione.
Future Directions and Conclusion
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione represents a promising scaffold for the development of novel therapeutic agents. The strong precedent set by its structural analogs in the 1,2,4-triazole family suggests a high probability of significant anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Recommendations for Future Research:
-
Definitive Biological Screening: Conduct comprehensive in vitro and in vivo studies to definitively characterize the biological activities of the title compound.
-
Mechanism of Action Studies: Elucidate the precise molecular mechanisms underlying its observed biological effects.
-
Lead Optimization: Synthesize and evaluate a library of derivatives to establish a clear structure-activity relationship and identify lead compounds with improved potency and selectivity.
-
In Silico Modeling: Employ computational tools to predict the binding modes of the compound with various biological targets and to guide the design of new analogs.
References
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Ho, T.-L., et al. (2010). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD).
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Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][8][9][16]thiadiazoles and 1,2,4-triazolo[3,4-b][8][9][16]thiadiazines bearing trichlorophenyl moiety. (2008). PubMed.
- Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-prolifer
- Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base deriv
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC.
- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(8), 1255-1256.
- Synthesis and biological evaluation of triazole based uracil derivatives as novel DPP-4 inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018).
- Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. (2025).
- Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2024).
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI.
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- Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. (2018). MDPI.
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Synthesis and study of the anticancer activity of some new 7H-[9][16][17]triazolo [3,4-b][8][9][16]thiadiazines. (2021). Current issues in pharmacy and medicine: science and practice.
- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). IJNRD.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Synthesis and Biological Evaluation of Thiazole Deriv
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
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The Bifunctional Urazole: A Technical Guide to 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione in Tyrosine-Selective Bioconjugation
Executive Summary
In the rapidly evolving landscape of protein engineering and targeted therapeutics, achieving site-selective bioconjugation without relying on genetic engineering is a critical challenge. While lysine and cysteine residues are traditional targets, their high abundance or functional necessity often leads to heterogeneous mixtures or compromised protein activity. Tyrosine, with its moderate natural abundance and partial surface exposure, has emerged as a prime target for precision bioconjugation.
This whitepaper provides an in-depth technical analysis of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (CAS: 140707-19-3), a highly versatile, bifunctional urazole derivative. By acting as a stable precursor to reactive triazolinediones (TADs), this compound enables researchers to pre-assemble complex payloads (e.g., fluorophores, PEG chains, or drugs) via its aniline moiety before executing a rapid, tyrosine-selective "click-like" reaction on native proteins.
Physicochemical Profiling & Molecular Structure
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is structurally composed of two critical domains: an electron-rich aniline (4-aminophenyl) group and a urazole (1,2,4-triazolidine-3,5-dione) core .
The aniline provides a nucleophilic handle for standard conjugation techniques (such as amide coupling or reductive amination). The urazole core is a stable, non-reactive precursor that, upon controlled oxidation, yields a highly electrophilic 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivative capable of undergoing an ene-type/electrophilic aromatic substitution (SEAr) reaction with the phenol ring of tyrosine.
Table 1: Core Physicochemical Data
| Property | Value |
| Chemical Name | 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione |
| CAS Number | 140707-19-3 |
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.18 g/mol |
| SMILES String | NC1=CC=C(N2C(=O)NNC2=O)C=C1 |
| InChIKey | BROWTRWEXZXSAD-UHFFFAOYSA-N |
| Physical Form | Powder or crystals (typically off-white to pale yellow) |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light and moisture |
Mechanistic Causality: The Urazole-to-TAD Pathway
As an Application Scientist, I frequently observe researchers attempting to use pre-oxidized TADs directly. However, TADs are notoriously unstable in aqueous environments, undergoing rapid hydrolysis to unreactive byproducts [1]. Furthermore, the presence of a free primary amine on the TAD itself would lead to rapid self-polymerization or degradation.
The Causality of the Bifunctional Approach: To circumvent these issues, 4-(4-Aminophenyl)urazole must be utilized in a strict, two-phase operational sequence:
-
Pre-functionalization: The primary amine is reacted with the desired cargo (e.g., an NHS-ester) while the urazole core remains safely in its reduced, unreactive state.
-
In Situ Oxidation: Only after the amine is protected/functionalized is the urazole oxidized to the reactive TAD, immediately prior to protein exposure. Recent literature highlights that this oxidation can be achieved chemically (e.g., using DBU/I 2 or 1,3-dibromo-5,5-dimethylhydantoin), electrochemically (the "e-Y-click" method), or via thermally triggered release to prevent oxidative damage to sensitive biomolecules[2, 3].
Workflow for bifunctional bioconjugation using 4-(4-Aminophenyl)urazole.
Tyrosine-Selective Ligation Mechanism
Once oxidized, the TAD moiety acts as a powerful enophile. It reacts selectively with the ortho-position of the tyrosine phenol ring. This reaction is highly tolerant of a wide pH range (pH 2–10), which is a significant advantage over maleimide-cysteine conjugations that suffer from reversibility and hydrolytic cleavage under basic conditions [2]. The resulting covalent C–N bond is exceptionally stable, enduring prolonged incubation in human blood plasma and extreme temperatures [1].
Mechanistic pathway of TAD-Tyrosine ligation and competing hydrolysis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each phase includes analytical checkpoints to confirm success before proceeding.
Protocol A: Cargo Attachment (Amide Coupling)
Objective: Functionalize the aniline amine while preserving the urazole core.
-
Preparation: Dissolve 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (1.0 eq) and your NHS-ester functionalized cargo (1.1 eq) in anhydrous DMF.
-
Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as a non-nucleophilic base. Stir at room temperature for 2-4 hours under an inert argon atmosphere.
-
System Validation (Checkpoint): Perform LC-MS analysis. The complete disappearance of the starting urazole mass (m/z 192.18) and the appearance of the expected conjugate mass validates the complete consumption of the primary amine. This prevents catastrophic cross-reactivity during the subsequent oxidation step.
-
Purification: Purify the intermediate via preparative HPLC or precipitation, depending on the cargo's nature.
Protocol B: In Situ Oxidation and Protein Conjugation
Objective: Generate the reactive TAD and selectively label target tyrosine residues.
-
Protein Preparation: Prepare a solution of the target protein (e.g., 10–50 µM) in PBS (pH 7.4). Note: Avoid Tris buffers, as primary amines can competitively react with isocyanate degradation byproducts of TADs.
-
Oxidation: Dissolve the purified Cargo-Urazole conjugate in a small volume of DMF. Add 1,3-dibromo-5,5-dimethylhydantoin (DBH, 0.95 eq) or use an electrochemical flow cell to oxidize the urazole.
-
System Validation (Checkpoint 1): The solution will immediately turn a distinct crimson/red color , visually confirming the successful generation of the TAD species.
-
Conjugation: Immediately add the red TAD solution (typically 5–10 eq relative to the protein) to the vigorously stirring protein solution.
-
System Validation (Checkpoint 2): The red color should dissipate within seconds to minutes, indicating the consumption of the TAD via tyrosine ligation (and partial hydrolysis).
-
Final Validation: Analyze the resulting bioconjugate via intact protein mass spectrometry (ESI-TOF) to confirm the specific mass addition, and perform SDS-PAGE to ensure no protein cross-linking or degradation occurred.
Trustworthiness & Field-Proven Insights
When utilizing 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione, researchers must balance the extreme reactivity of the generated TAD with the structural integrity of the target protein. While chemical oxidation is standard, excess oxidants can inadvertently oxidize sensitive amino acids like methionine or tryptophan [3].
To mitigate this, modern approaches favor stoichiometric control (using exactly 0.95 equivalents of oxidant to ensure no excess remains) or electrochemically generated PTADs (e-Y-click), which apply potentials low enough to avoid oxidizing the protein backbone [1]. By mastering the bifunctional nature of this specific CAS compound, drug development professionals can generate highly stable, site-selective antibody-drug conjugates (ADCs) and diagnostic probes with unparalleled precision.
References
-
Szijj, P. A., Kostadinova, K. A., Spears, R. J., & Chudasama, V. "Tyrosine bioconjugation – an emergent alternative." Organic & Biomolecular Chemistry, 2020.[Link]
-
Hiscocks, H. G., Ung, A. T., & Pascali, G. "Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues." Molecules, 2022.[Link]
-
Denijs, E., Unal, K., Bevernaege, K., Kasmi, S., De Geest, B. G., & Winne, J. M. "Thermally Triggered Triazolinedione–Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity." Journal of the American Chemical Society, 2024.[Link]
The Evolution and Mechanics of 4-Substituted-1,2,4-Triazolidine-3,5-Diones: From Historical Curiosities to Ultrafast Click Reagents
Executive Summary
For over a century, 4-substituted-1,2,4-triazolidine-3,5-diones (commonly known as urazoles) and their oxidized counterparts, 1,2,4-triazoline-3,5-diones (TADs), have fascinated synthetic chemists. Today, TADs—most notably 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD, or Cookson's Reagent)—are recognized as some of the most powerful enophiles and dienophiles in organic chemistry. This whitepaper explores the historical discovery, mechanistic causality, and modern applications of these compounds, providing researchers with self-validating protocols for their synthesis and deployment in drug development and chemical biology.
Historical Context: The Discovery of Urazoles and TADs
The journey of triazolinedione chemistry is a testament to the evolution of synthetic methodologies.
-
1887 (The Urazole Core): The first synthesis of a 1,2,4-triazolidine-3,5-dione (urazole) was reported by Pinner, who observed a unique cyclization reaction between phenylhydrazine and an excess of urea[1].
-
1894 (The First TAD): Thiele and Stange reported the first oxidized 4-substituted 1,2,4-triazoline-3,5-dione. However, due to the extreme reactivity and moisture sensitivity of the N=N bond, isolating pure TADs remained a significant challenge for decades[1].
-
1971 (The Cookson Breakthrough): The field experienced a paradigm shift when Cookson and co-workers developed the first practical, multi-step synthetic procedure for PTAD[2]. By condensing hydrazine with diethyl carbonate, followed by reaction with phenyl isocyanate and subsequent base-catalyzed ring closure, they established a reliable route to the urazole precursor. Mild oxidation then yielded pure, crystalline PTAD, cementing its legacy as "Cookson's Reagent"[2].
Synthetic evolution from basic precursors to the highly reactive TAD reagent.
Chemical Causality: The Kinetics of the N=N Bond
The defining characteristic of TADs is their extraordinary reactivity. PTAD acts as a dienophile in Diels-Alder cycloadditions and an enophile in Alder-ene reactions, exhibiting reaction rates that are 5 to 6 orders of magnitude higher than its carbon-carbon analogue, 4-phenylmaleimide, under identical conditions[2][3].
Mechanistic Causality:
-
Enhanced Electrophilicity: The extreme dienophilic activity stems from the enhanced ease of breaking the endocyclic nitrogen-nitrogen ( π -N=N) bond within the triazoline ring[2]. The N=N dyad acts as a powerful electrophile, while the N-N moiety in the transition state exhibits nucleophilic properties[3].
-
Compact Transition States: Kinetic studies reveal large negative values for both the entropy and volume of activation during TAD cycloadditions. This indicates a highly compact, cyclic transition state that rapidly collapses into the stable cycloadduct[3].
-
Non-Concerted Pathways: While classical Diels-Alder reactions are concerted, PTAD often reacts with substituted butadienes through non-concerted mechanisms involving short-lived zwitterionic intermediates (lifetimes < 10−11 seconds in aprotic solvents), challenging traditional cycloaddition paradigms[2].
Quantitative Data: Activation Parameters
To contextualize this reactivity, the following table summarizes the kinetic and thermodynamic parameters comparing PTAD to standard reagents.
| Parameter | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | N-Phenylmaleimide (NPM) |
| Reactive Bond | Endocyclic N=N | Endocyclic C=C |
| Relative Reaction Rate | 105 to 106 | 1 (Baseline) |
| Electrophilicity | Extremely High | Moderate |
| Primary Reaction Pathways | Diels-Alder, Alder-Ene | Diels-Alder |
| Visual Indicator (State) | Bright Red/Pink (Active Chromophore) | Colorless/Pale Yellow |
| Moisture Sensitivity | High (Requires Desiccation) | Low (Bench Stable) |
Experimental Workflows: Self-Validating Protocols
Because TADs are highly sensitive to moisture and light, they are typically synthesized directly from their bench-stable urazole precursors immediately prior to use[4]. The following protocol utilizes a self-validating system where visual cues directly confirm molecular transformations.
Protocol: Oxidation of Urazole to Triazolinedione (TAD)
Objective: Convert bench-stable 4-phenylurazole to the highly reactive Cookson's Reagent (PTAD).
Causality of Reagents:
-
Oxidant (Ca(OCl)₂ or TCICA): Calcium hypochlorite or Trichloroisocyanuric acid acts as a mild, heterogeneous oxidant that efficiently removes hydrogen atoms without over-oxidizing the substrate[4][5].
-
Anhydrous Sodium Sulfate (Na₂SO₄): TADs are highly susceptible to nucleophilic attack by water. Na₂SO₄ acts as an in situ desiccant to preserve the active N=N species[5][6].
-
Aprotic Solvent: Dichloromethane (DCM) or acetonitrile prevents unwanted solvolysis of the highly electrophilic intermediate[4][5].
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add 4-phenylurazole (1.0 equiv) and an aprotic solvent (e.g., DCM, 15 mL)[5].
-
Oxidation: Add the oxidant (e.g., Ca(OCl)₂, 2.0 equiv) in a single portion.
-
Self-Validation Point 1: The reaction mixture will rapidly transition from a colorless suspension to a deep, bright red-pink color. This chromophoric shift is the direct visual confirmation of the N=N bond formation[4].
-
-
Desiccation: After 1.5 hours of stirring at room temperature, add anhydrous Na₂SO₄ (3.0 equiv) to the flask. Stir for an additional 30 minutes to ensure complete removal of any moisture generated during oxidation[5][6].
-
Filtration & Storage: Filter the heterogeneous mixture to remove the solid oxidant and desiccant salts.
-
Self-Validation Point 2: The filtrate must retain its vibrant red color. Store strictly protected from ambient light (wrapped in aluminum foil) and moisture, as photons can initiate unwanted side reactions[4].
-
-
Titration (Optional): To quantify the active TAD concentration, titrate the red solution with a known concentration of a diene (e.g., dimethylfuran). The exact endpoint is reached when the red color completely dissipates, confirming the 1:1 stoichiometry of the ultrafast Diels-Alder cycloaddition[4].
Applications in Drug Development and Analytical Chemistry
The chemoselectivity and ultrafast kinetics of TADs have made them indispensable tools in modern chemical biology and pharmaceutical analysis.
Divergent reactivity pathways of TADs in Diels-Alder and Alder-Ene reactions.
Tyrosine-Selective Bioconjugation
TADs act as azo electrophiles that react chemoselectively with the phenolic side chains of Tyrosine (Tyr) residues in aqueous environments via an Alder-ene reaction[7]. This forms highly stable C–N1-linked cyclic peptides. In the development of biologics, such as the anticancer monoclonal antibody trastuzumab, PTAD conjugation on Tyr residues has been proven to leave the drug's antigen-binding ability completely intact[7]. This makes TADs a premier choice for generating stable Antibody-Drug Conjugates (ADCs).
Vitamin D Derivatization for LC/MS/MS
Vitamin D metabolites (e.g., 1,25-dihydroxyvitamin D2/D3) are notoriously difficult to analyze due to poor ionization in mass spectrometry[8]. PTAD and next-generation Cookson-type reagents (such as Amplifex diene) exploit the ultrafast Diels-Alder cycloaddition to tag the conjugated diene of Vitamin D[8]. This derivatization covalently attaches a readily ionizable moiety to the metabolite, drastically lowering the limits of detection and enabling precise clinical quantification of Vitamin D levels[8].
References
-
Smolecule. "4-Phenyl-1,2,4-triazoline-3,5-dione - Smolecule: The Cookson Breakthrough and Practical Synthesis Development". smolecule.com. 2
-
Chemical Reviews - ACS Publications. "Triazolinediones as Highly Enabling Synthetic Tools". acs.org. 1
-
ResearchGate. "4‐Phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione (PTAD) conjugation does not...". researchgate.net.7
-
PMC - NIH. "Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites". nih.gov. 8
-
The Journal of Organic Chemistry - ACS Publications. "Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes". acs.org. 5
-
Journal of Chemical Education - ACS Publications. "Triazolinedione-Based Cross-Linking of Plant Oils: An Introductory Organic Reactivity Laboratory Experiment". acs.org. 4
-
ResearchGate. "4-Phenyl-1,2,4-triazoline-3,5-dione in the ene reactions with cyclohexene, 1-hexene and 2,3-dimethyl-2-butene. The heat of reaction and the influence of temperature and pressure on the reaction rate". researchgate.net. 3
Sources
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- 2. Buy 4-Phenyl-1,2,4-triazoline-3,5-dione | 4233-33-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Telescoped Oxidation and Cycloaddition of Urazoles to Access Diazacyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD) for Advanced Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Bifunctional Reagent for Modern Bioconjugation
In the landscape of bioconjugation, the demand for reagents that offer high selectivity, rapid reaction kinetics, and the potential for multifunctionalization is ever-increasing. 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD) emerges as a promising, yet underutilized, scaffold for the covalent modification of biomolecules. Its unique structure comprises two distinct reactive moieties: the highly electrophilic triazolinedione (TAD) core and a nucleophilic aromatic amine (aniline). This dual-functionality opens avenues for novel, site-specific bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), advanced bioassays, and functionalized biomaterials.
The triazolinedione core of APTD is analogous to the well-characterized 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), which is known to undergo rapid "click-like" reactions with the electron-rich side chains of tyrosine and tryptophan residues in proteins.[1][2][3] This reaction proceeds under mild, aqueous conditions, making it highly suitable for biological applications.[4][5] The aminophenyl group, on the other hand, provides a versatile handle for secondary conjugation reactions, such as oxidative coupling, or for altering the physicochemical properties of the final conjugate.
These application notes provide a comprehensive guide to the use of APTD in bioconjugation. We will delve into the underlying reaction mechanisms, provide detailed protocols for protein modification, and discuss experimental design considerations to empower researchers to harness the full potential of this bifunctional reagent.
The Dual Reactivity of APTD: A Strategic Advantage
The power of APTD lies in its two chemically orthogonal reactive centers. This allows for a modular approach to bioconjugation, where each functional group can be addressed independently to achieve specific outcomes.
The Triazolinedione (TAD) Core: Targeting Tyrosine and Tryptophan
The N=N double bond within the triazolinedione ring is a potent electrophile that readily participates in ene-type reactions with activated aromatic systems.[6] In the context of proteins, the primary targets are the phenolic side chain of tyrosine and the indole ring of tryptophan.
-
Tyrosine Conjugation: The reaction with tyrosine is often referred to as a "tyrosine-click" reaction and proceeds via an electrophilic aromatic substitution-type mechanism on the electron-rich phenol ring.[4][7]
-
Tryptophan Conjugation: While initially considered a tyrosine-selective reaction, it is now understood that triazolinediones also react with tryptophan residues.[2][3] The selectivity between tyrosine and tryptophan can be modulated by pH, with lower pH favoring tryptophan modification.[2][3]
This reactivity allows for the direct labeling of native proteins without the need for genetic engineering to introduce specific reactive handles.
The Aminophenyl (Aniline) Group: A Handle for Further Functionalization
The primary aromatic amine of APTD offers a second point of attachment for a payload or linker. This nucleophilic group can participate in a variety of well-established bioconjugation reactions, most notably:
-
Oxidative Coupling: In the presence of an oxidizing agent like sodium periodate, anilines can be coupled to o-aminophenols, which can be generated from tyrosine residues.[8][9] This provides a pathway for creating protein-protein crosslinks or for introducing a second molecule of interest.
-
Amide Bond Formation: The aniline can be acylated with activated esters (e.g., NHS esters) or carboxylic acids (using carbodiimide chemistry) to attach a wide range of molecules.
This dual-reactivity paradigm allows for the construction of complex bioconjugates with precisely controlled stoichiometry and architecture.
Visualizing the Reaction Mechanisms
Caption: Reaction pathways for APTD bioconjugation.
Experimental Protocols
The following protocols provide a starting point for the use of APTD in bioconjugation. Optimization will be necessary depending on the specific biomolecule and desired outcome.
Protocol 1: Single-Step Labeling of a Protein via the Triazolinedione Core
This protocol describes the direct labeling of a protein containing accessible tyrosine or tryptophan residues.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO) for APTD stock solution
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4 for tyrosine targeting, or a buffer with pH 4-6 for tryptophan targeting.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of extraneous nucleophiles (e.g., Tris buffer, sodium azide). If necessary, perform a buffer exchange into the desired reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
APTD Stock Solution Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of APTD in anhydrous DMF or DMSO. Note: Triazolinediones can be sensitive to moisture and light.
-
-
Conjugation Reaction:
-
To the protein solution, add the APTD stock solution to achieve a final molar excess of 5-20 fold over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove excess, unreacted APTD by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Table 1: Recommended Reaction Parameters for TAD-mediated Labeling
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 (Tyrosine) 4.0 - 6.5 (Tryptophan) | Optimizes selectivity for the target amino acid.[2][3] |
| Temperature | 4°C to 25°C | Milder temperatures preserve protein integrity. |
| Reaction Time | 30 minutes to overnight | Dependent on the reactivity of the specific residues. |
| APTD:Protein Molar Ratio | 5:1 to 20:1 | A molar excess drives the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | Ensures efficient reaction kinetics. |
Protocol 2: Two-Step Bioconjugation - Functionalization of APTD Followed by Protein Labeling
This protocol is for situations where a payload is first attached to the aniline group of APTD before conjugation to the protein.
Step 1: Functionalization of APTD
-
Dissolve APTD and an NHS-ester activated payload in a 1:1.1 molar ratio in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Purify the functionalized APTD derivative by flash chromatography.
Step 2: Protein Labeling
-
Follow the procedure outlined in Protocol 1 , using the purified, functionalized APTD derivative in place of APTD.
Workflow for a Two-Step Conjugation Strategy
Caption: Workflow for functionalizing APTD before protein conjugation.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Inaccessible Tyr/Trp residues | Denature and refold the protein (if possible); screen different pH values. |
| Hydrolysis of APTD | Prepare APTD stock solution fresh; use anhydrous solvents. | |
| Insufficient molar excess of APTD | Increase the molar ratio of APTD to protein. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of DMF/DMSO below 10% (v/v). |
| Protein instability at reaction pH | Perform a pH stability screen for your protein. | |
| Off-target Labeling | Reaction with other nucleophiles | Ensure buffer is free of primary amines (e.g., Tris). |
| Lack of selectivity between Tyr and Trp | Adjust the reaction pH to favor the desired residue.[2][3] |
Conclusion: A Versatile Tool for Bioconjugation
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is a powerful reagent that offers a unique combination of reactivities for advanced bioconjugation. The ability to target native amino acids through its triazolinedione core, coupled with the potential for further functionalization via its aminophenyl group, provides a flexible platform for creating novel bioconjugates. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can unlock new possibilities in drug delivery, diagnostics, and fundamental biological studies.
References
- Korol, N., & Morkovnik, A. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD). [Source information not fully available in search results]
- Tack, L., Leszczynska, G., Dziergowska, A., Ghielmetti, A., Unal, K., Decoene, K., ... & Madder, A. (2021). Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. ACS Omega, 6(21), 13733–13744.
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255–1256.
- Richards, D. A., Fletcher, S. A., & Tirelli, N. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 27(19), 6667.
-
G-Biosciences. (n.d.). APDP - Protein Cross-Linker. Retrieved from [Link]
- Holder, P. G., & Francis, M. B. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 133(39), 15303–15305.
- Unal, K., Staes, A., Zwaenepoel, O., Gettemans, J., Gevaert, K., Van Calenbergh, S., ... & Madder, A. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. Chemical Science, 13(10), 2895–2901.
- Huang, Y., & Coukos, T. (2021). Protein Labeling and Crosslinking by Covalent Aptamers.
- Dao, L. H., & Mackay, D. (1977). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. Canadian Journal of Chemistry, 55(21), 3799-3807.
- Boyd, S. J., Liew, A., & Luk, L. Y. (2019).
-
Richards, D. A., Fletcher, S. A., & Tirelli, N. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PubMed. [Link]
- Google Patents. (n.d.). US8962890B1 - Multifunctional crosslinkers for shape-memory polyimides, polyamides and poly(amide-imides) and methods of making the same.
- Tack, L., Leszczynska, G., Dziergowska, A., Ghielmetti, A., Unal, K., Decoene, K., ... & Madder, A. (2021). Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. ACS Omega, 6(21), 13733–13744.
-
Holder, P. G., & Francis, M. B. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC. [Link]
-
Unal, K., Staes, A., Zwaenepoel, O., Gettemans, J., Gevaert, K., Van Calenbergh, S., ... & Madder, A. (2022). Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy. ResearchGate. [Link]
-
Byer, R. J., & Eick, J. D. (2000). Novel priming and crosslinking systems for use with isocyanatomethacrylate dental adhesives. PubMed. [Link]
-
SlipDoctors. (n.d.). Tuff Grip - Crosslinker. Retrieved from [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents.
- Jones, M. W., Strickland, R. A., & Jones, L. H. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(40), 10955–10960.
-
Pearson+. (n.d.). Show how you would convert aniline to the following compounds. Retrieved from [Link]
- De Coen, R., Vandewalle, S., Du Prez, F. E., & De Geest, B. G. (2024). Thermally Triggered Triazolinedione–Tyrosine Bioconjugation with Improved Chemo- and Site-Selectivity. Journal of the American Chemical Society.
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- 3. researchgate.net [researchgate.net]
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protocol for labeling proteins with 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Application Note & Protocol: High-Efficiency Tyrosine-Selective Bioconjugation Using 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.
Executive Summary & Rationale
Site-selective bioconjugation is a cornerstone of modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and fluorescent probes. While lysine and cysteine residues are traditional targets, their high abundance or structural roles (e.g., disulfide bridges) often lead to heterogeneous labeling or destabilization[1].
Tyrosine presents an optimal alternative: it has a relatively low natural abundance (~3.3%) and is frequently partially exposed on protein surfaces[2]. In 2010, Ban et al. established a breakthrough "Tyrosine Click" methodology utilizing cyclic diazodicarboxamides, specifically phenyl-1,2,4-triazoline-3,5-diones (PTADs), to achieve rapid, chemoselective ligation at the ortho position of the tyrosine phenol ring[3].
However, active PTADs are highly electrophilic and prone to rapid aqueous hydrolysis[3]. To circumvent this, 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is employed as a stable, bifunctional urazole precursor. The aniline amine serves as a synthetic handle for modular payload attachment (e.g., via NHS-esters), while the urazole core remains inert until it is oxidized in situ to the active PTAD immediately prior to protein conjugation[4].
Mechanistic Causality (E-E-A-T)
Understanding the chemical logic behind this protocol is critical for optimizing yields and preventing off-target effects:
-
Bifunctional Modularity: The primary amine on the 4-aminophenyl ring allows for the attachment of diverse payloads (fluorophores, PEGs, or cytotoxic drugs) without interfering with the triazolidine-3,5-dione core[4].
-
On-Demand Oxidation: Because PTAD degrades in water, the functionalized urazole must be oxidized using a mild reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBH) in an organic solvent just before use[3]. The reaction yields a distinct color change (colorless to deep red/pink), providing a self-validating visual cue for successful activation.
-
Ene-Type / SEAr Pathway: The activated PTAD reacts with the electron-rich phenol ring of tyrosine via an electrophilic aromatic substitution (SEAr) or Ene-type mechanism[3]. This forms a highly stable, covalent C-N bond that resists hydrolysis in physiological conditions[5].
-
Chemoselectivity: The reaction is highly selective for tyrosine at pH 7.0–7.4. While trace cross-reactivity with tryptophan can occur, tyrosine labeling is kinetically favored in aqueous buffers[2].
Comparative Analytics
Table 1: Comparison of Common Bioconjugation Targets
| Target Amino Acid | Natural Abundance | Reagent Class | Linkage Type | Optimal pH | Reaction Time |
| Lysine | High (~6-7%) | NHS-Esters | Amide | 7.2 - 8.5 | 1 - 2 Hours |
| Cysteine | Low (~1-2%) | Maleimides | Thioether | 6.5 - 7.5 | 2 Hours |
| Tyrosine | Moderate (~3.3%) | PTADs | C-N Aromatic | 7.0 - 8.0 | 15 - 30 Min |
Workflow and Reaction Logic Visualizations
Workflow for PTAD-mediated tyrosine bioconjugation from urazole precursor to labeled protein.
Mechanistic pathway of urazole oxidation and subsequent electrophilic aromatic substitution.
Step-by-Step Experimental Protocol
Phase 1: Payload Attachment (Amine Functionalization)
Objective: Attach the desired payload to the aniline amine of the urazole precursor.
-
Preparation: Dissolve 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (1.2 eq) and the NHS-ester of your payload (1.0 eq) in anhydrous DMF.
-
Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a non-nucleophilic base.
-
Incubation: Stir the reaction mixture at room temperature for 2 hours.
-
Validation: Monitor conversion via LC-MS. Purify the functionalized urazole via preparative HPLC. Causality Note: Removing unreacted NHS-ester prevents off-target lysine labeling in subsequent steps.
Phase 2: On-Demand Oxidation to Active PTAD
Objective: Convert the stable urazole into the highly reactive PTAD immediately prior to labeling.
-
Solubilization: Dissolve the purified functionalized urazole in anhydrous DMF to a concentration of 10 mM.
-
Oxidation: Prepare a fresh 10 mM stock of 1,3-dibromo-5,5-dimethylhydantoin (DBH) in DMF. Add exactly 0.98 equivalents of DBH to the urazole solution.
-
Self-Validation: Incubate for 5–10 minutes at room temperature. The solution will transition from colorless to a deep red/pink hue, confirming the formation of the triazolinedione[3].
-
Critical Causality: The strict 0.98 eq stoichiometry ensures no excess oxidant remains. Excess DBH will aggressively oxidize methionine and cysteine residues on your target protein, destroying its structural integrity.
-
Phase 3: Protein Labeling (Tyrosine Click)
Objective: Covalently link the PTAD-payload to surface-accessible tyrosines.
-
Protein Preparation: Dilute the target protein to 1–5 mg/mL in 100 mM Phosphate Buffer, pH 7.4. Ensure the buffer is free of primary amines or reducing agents.
-
Conjugation: Rapidly add the freshly activated PTAD solution to the protein. Use 5 to 20 molar equivalents of PTAD relative to the protein, depending on the desired Degree of Labeling (DoL).
-
Solvent Control: Ensure the final concentration of DMF does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Vortex gently and incubate at room temperature for 15–30 minutes. The reaction is exceptionally fast, comparable to CuAAC click chemistry[3].
Phase 4: Purification and Characterization
-
Quenching (Optional): The reaction can be quenched by adding a small molecule containing a free tyrosine (e.g., N-acetyl-tyrosine) to scavenge unreacted PTAD.
-
Purification: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS to remove small-molecule byproducts.
-
Characterization: Determine the Degree of Labeling (DoL) via UV-Vis spectroscopy (if using a fluorophore) and confirm structural integrity via intact LC-MS and SDS-PAGE.
Quantitative Optimization Parameters
Table 2: Optimization Matrix for PTAD-Tyrosine Bioconjugation
| Parameter | Recommended Range | Causality & Impact |
| Buffer pH | 7.0 – 8.0 | Yields are highest at pH > 7. Lowering pH (< 6) significantly reduces tyrosine conjugation and increases the risk of off-target tryptophan labeling[3],[2]. |
| PTAD Equivalents | 5 – 20 eq | Dictates the Degree of Labeling (DoL). Higher equivalents drive conversion but increase the risk of protein precipitation due to hydrophobicity[5]. |
| Reaction Time | 15 – 30 Minutes | PTADs hydrolyze rapidly in water. Extending the reaction beyond 30 minutes provides no additional yield and may lead to degradation products[3]. |
| Oxidant (DBH) | 0.95 – 0.98 eq | Sub-stoichiometric oxidant is mandatory. Excess DBH leads to irreversible oxidation of protein sulfur centers (Met/Cys). |
References
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. MDPI.[Link]
-
Drug Carriers for the Delivery of Therapeutic Peptides. ACS Publications.[Link]
-
Tyrosine bioconjugation – an emergent alternative. PMC.[Link]
-
Antibody Conjugates. Semantic Scholar.[Link]
-
Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Modification. ChemRxiv.[Link]
Sources
Application Note: 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (4-APU) in Advanced Polymer Synthesis and Functionalization
Introduction & Mechanistic Overview
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione, commonly referred to as 4-(4-aminophenyl)urazole (4-APU), is a highly versatile building block in modern polymer chemistry. Its utility stems from a unique dual-reactivity profile: it possesses a highly nucleophilic primary aniline amine and a moderately acidic, bifunctional urazole ring.
This dichotomy allows researchers to employ orthogonal synthetic strategies:
-
Step-Growth Polymerization : Using the primary amine as an anchor for bulky or functional modifiers, while leveraging the two acidic urazole N-H groups for polycondensation with diisocyanates,[1].
-
Polymer Click Chemistry : Using the amine to attach reporter molecules (such as azo dyes), followed by the oxidation of the urazole ring to a highly reactive triazolinedione (TAD) for ultrafast polymer functionalization[2].
Application 1: Synthesis of Flame-Retardant, Thermally Stable Polyureas
Mechanistic Causality
Direct polymerization of 4-APU with diisocyanates is problematic; the presence of three reactive sites (one primary amine, two secondary urazole amines) leads to uncontrolled branching and crosslinking. To circumvent this, the primary amine is first reacted with an anhydride (e.g., tetrabromophthalic anhydride)[1].
This strategic choice serves two critical functions:
-
Masking & Linearization : It selectively converts the primary amine into an inert imide, leaving exactly two reactive urazole N-H groups for controlled, linear step-growth polymerization.
-
Property Enhancement : The bulky tetrabromophthalimide pendant group disrupts polymer chain packing (enhancing solubility in organic solvents like DMF and DMSO) while imparting flame-retardant properties due to its high bromine content[1].
The subsequent reaction of the acidic urazole N-H groups with diisocyanates in the presence of pyridine yields polyureas characterized by strong intermolecular hydrogen bonding and excellent thermal stability,[1].
Protocol 1: Synthesis of Imide-Urazole Monomer and Polycondensation
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity.
Step 1: Imidization (Monomer Preparation)
-
Reagents : 4-APU (1.0 eq), Tetrabromophthalic anhydride (1.0 eq), Pyridine/Acetic Acid (3:2 v/v)[1].
-
Amic Acid Formation : Dissolve 4-APU and the anhydride in the solvent mixture at room temperature. Stir for 48 hours.
-
Validation Check: The formation of a dense white precipitate indicates the successful generation of the intermediate amic acid[3].
-
-
Cyclization : Heat the suspension to reflux for 8 hours[3].
-
Validation Check: The white precipitate will dissolve as cyclization occurs. Upon cooling and pouring into water, the fully cyclized imide-urazole monomer precipitates. IR spectroscopy should confirm the disappearance of the broad amic acid O-H stretch and the appearance of sharp imide C=O bands.
-
Step 2: Polycondensation
-
Reagents : Imide-Urazole monomer (1.0 eq), Isophorone diisocyanate (IPDI) (1.0 eq), Pyridine (catalyst, 2.0 eq), dry DMF,[1].
-
Reaction : Dissolve the monomer in hot DMF, then cool to room temperature. Add IPDI and pyridine. Stir for 24 hours at room temperature, followed by 24 hours at 85 °C.
-
Workup : Precipitate the viscous solution into excess methanol. Filter and dry the resulting solid.
-
Validation Check: IR spectroscopy of the final gray/white solid must show a strong broad peak at ~3300 cm⁻¹ (amide N-H) and multiple peaks between 1765–1650 cm⁻¹ corresponding to the urazolic and urea carbonyls[1].
-
Workflow for the synthesis of thermally stable polyureas via an imide-urazole monomer.
Application 2: Precursor for Functionalized Triazolinedione (TAD) Click Reagents
Mechanistic Causality
Triazolinediones (TADs) are among the most potent enophiles and dienophiles known, capable of ultrafast, catalyst-free click reactions with unsaturated polymers (e.g., Alder-ene reactions with polybutadiene)[2]. However, synthesizing TADs with complex functional groups is notoriously difficult because the highly electrophilic TAD moiety is incompatible with most synthetic transformations.
4-APU solves this by acting as a stable, orthogonal precursor. The primary amine is modified first (e.g., via diazotization to form an azo dye) while the urazole ring remains in its inert, reduced state[2]. Only after the desired molecular architecture is built is the urazole oxidized to the reactive TAD. This functionalized TAD is then immediately "clicked" onto a polymer backbone.
Protocol 2: Synthesis of Azo-TAD and Polymer Functionalization
This protocol utilizes colorimetric self-validation, as TAD chemistry is highly chromogenic.
Step 1: Diazotization and Azo Coupling
-
Reagents : 4-APU, NaNO₂, HCl, N,N-dimethylaniline[2].
-
Procedure : Suspend 4-APU in aqueous HCl and cool to 0–5 °C. Add cold aqueous NaNO₂ dropwise.
-
Validation Check: Starch-iodide paper must turn blue-black, confirming a slight excess of nitrous acid and successful diazonium formation.
-
-
Coupling : Add the electron-rich aromatic (N,N-dimethylaniline) to the diazonium salt[2].
-
Validation Check: An immediate deep red/orange color change visually confirms the formation of the azo dye precursor.
-
Step 2: Oxidation to TAD
-
Reagents : Azo-urazole precursor, DABCO-Br₂ complex (or Trichloroisocyanuric acid), dry CH₂Cl₂[2].
-
Procedure : Add the oxidant to a suspension of the azo-urazole in CH₂Cl₂ at room temperature.
-
Validation Check: The suspension will rapidly convert into a clear, intensely crimson/red solution, which is the hallmark optical signature of the active TAD chromophore.
-
Step 3: Alder-Ene Click Reaction
-
Procedure : Add the intensely colored Azo-TAD solution dropwise to a solution of polybutadiene in CH₂Cl₂ at room temperature.
-
Validation Check: The intense crimson color of the TAD will instantly dissipate upon contact with the polymer solution. This rapid bleaching indicates a quantitative and ultrafast Alder-ene reaction, yielding an azo-functionalized polymer[2].
-
Orthogonal functionalization of polymers using 4-APU as a stable TAD precursor.
Quantitative Data Summary
The choice of the anhydride mask directly impacts the thermal stability of the resulting polyurea. The table below summarizes the thermal degradation profiles of various 4-APU derived polyureas synthesized via the imide-urazole pathway,[1].
Table: Thermal Stability of 4-APU Derived Polyureas
| Polymer ID | Diisocyanate | Anhydride Modifier (Amine Mask) | 5% Weight Loss (T₅%, °C) | 10% Weight Loss (T₁₀%, °C) |
| PU1 | HMDI | Trimellitic Anhydride | 133 | N/A |
| PU2 | IPDI | Trimellitic Anhydride | 127 | N/A |
| PU3 | TDI | Trimellitic Anhydride | 120 | N/A |
| Polymer 7 | HMDI | Tetrabromophthalic Anhydride | 215 | 235 |
| Polymer 8 | IPDI | Tetrabromophthalic Anhydride | 230 | 270 |
Data Interpretation: Incorporating rigid, halogenated anhydrides (e.g., tetrabromophthalic anhydride) significantly enhances the thermal stability of the resulting polyureas compared to trimellitic anhydride derivatives, pushing the 5% degradation threshold well past 200 °C.
References
-
Title : Archive of SID (Synthesis and characterization of novel polyureas) Source : sid.ir URL :
-
Title : Synthesis of Thermally Stable Polyesters Source : intechopen.com URL : 3
-
Title : Polymerization of 4-(4-tetrabromophthalimidophenyl)-1,2,4- triazolidin-3,5-dion with diisocyanates Source : hakon-art.com URL :1
-
Title : Triazolinediones as Highly Enabling Synthetic Tools | Chemical Reviews Source : acs.org URL : 2
Sources
Application Note: Ultrafast Diels-Alder Bioconjugation using 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Antibody-Drug Conjugates (ADCs), Polymer Functionalization, Site-Selective Protein Labeling.
Introduction & Mechanistic Causality
The demand for rapid, bioorthogonal, and highly efficient conjugation strategies has driven the adoption of triazolinediones (TADs) as premier reagents in both materials science and chemical biology [1]. The compound 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is a stable "urazole" precursor. To unlock its reactivity, it must be oxidized to its corresponding 1,2,4-triazoline-3,5-dione (TAD) state.
Once oxidized, the TAD derivative is an exceptionally powerful electrophile. It participates in two primary pericyclic reactions:
-
Normal-Electron-Demand Diels-Alder (NEDDA) Reactions: TADs react with conjugated dienes (such as cyclopentadiene) at diffusion-controlled rates, forming stable[4+2] cycloadducts [2].
-
Alder-Ene Reactions (Tyrosine Click): In the absence of a diene, TADs undergo an ene-type reaction with the phenol ring of tyrosine residues, providing a robust method for site-selective protein modification [3].
Expertise & Experience: The "Why" Behind the Workflow
-
Why start with the urazole? Active TADs are highly reactive and prone to hydrolysis or oligomerization over extended storage. Storing the stable 1,2,4-triazolidine-3,5-dione and oxidizing it in situ or immediately prior to use ensures maximum active titer and prevents degradation [4].
-
Why derivatize the amine first? The 4-amino group on the phenyl ring is an ideal handle for attaching payloads (e.g., fluorophores, PEG chains, or cytotoxins via NHS-ester chemistry). It is critical to attach the payload before oxidizing the urazole to the TAD, as the free aniline moiety is susceptible to unwanted side-oxidation by the reagents used to activate the urazole.
-
Why use 1,3-Dibromo-5,5-dimethylhydantoin (DBH)? While older protocols used highly reactive oxidants like N -bromosuccinimide (NBS) or fuming nitric acid, DBH provides a mild, controlled oxidation environment that preserves sensitive payloads and prevents over-oxidation [4].
Quantitative Data & Reagent Comparison
To design a self-validating experimental system, researchers must select the appropriate oxidation and conjugation parameters. The tables below summarize the kinetic advantages of TADs and the efficiency of various oxidants.
Table 1: Comparison of Urazole Oxidation Reagents
| Oxidant | Reaction Time | Yield of Active TAD | Byproduct Management | Compatibility with Biomolecules |
| DBH | 15 - 30 min | >95% | Easy (filtration of hydantoin) | Excellent (mild conditions) |
| NBS | 30 - 60 min | 80 - 85% | Requires column purification | Moderate |
| Ca(OCl)₂ | 1 - 2 hours | 70 - 80% | Heterogeneous, requires filtration | Poor (harsh oxidative stress) |
Table 2: NEDDA Kinetics (Cyclopentadiene as Diene)
| Dienophile | Rate Constant ( k2 , M⁻¹s⁻¹) | Aqueous Stability | Bioconjugation Application |
| Maleimide | ~10³ | Moderate (prone to hydrolysis) | Standard Cysteine/Diene labeling |
| PTAD Derivatives | >10⁵ (Ultrafast) | Short (requires rapid mixing) | Ultrafast NEDDA / Tyrosine Click |
Experimental Workflows & Pathways
The following diagrams illustrate the logical progression from the stable urazole precursor to the final bioconjugate, highlighting the dual-pathway nature of the active TAD species.
Caption: Step-by-step workflow from the derivatization of the 4-aminophenyl urazole to the final NEDDA bioconjugate.
Caption: Dual reactivity of TADs via Normal-Electron-Demand Diels-Alder and Alder-ene pathways.
Detailed Experimental Protocols
Protocol A: In situ Oxidation of Payload-Derivatized Urazole
Note: It is assumed the 4-amino group has been previously coupled to a payload (e.g., via NHS-ester) to form a stable amide-urazole precursor.
Materials:
-
Payload-derivatized 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) (0.95 eq)
-
Silica gel (for scavenging)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the urazole precursor (10 mM) in anhydrous EtOAc in a light-protected glass vial.
-
Oxidation: Add DBH (0.95 eq) to the solution at room temperature. Causality Check: We use a slight sub-stoichiometric amount of DBH to prevent residual oxidant from interfering with downstream biological targets.
-
Monitoring: Stir for 15–30 minutes. The reaction is self-indicating; the solution will transition from colorless to a distinct, deep crimson/carmine red, indicating the formation of the active TAD azo-bond [4].
-
Filtration: Pass the red solution through a short pad of silica gel to remove the 5,5-dimethylhydantoin byproduct.
-
Storage: The resulting TAD solution should be used immediately (within 1-2 hours) for bioconjugation to prevent degradation.
Protocol B: NEDDA Bioconjugation to Cyclopentadiene-Functionalized Proteins
This protocol describes the conjugation of the freshly prepared TAD to a protein genetically or chemically encoded with a cyclopentadiene (Cp) handle[2].
Materials:
-
Cp-functionalized protein (e.g., 10–50 µM in PBS, pH 6.5–7.0)
-
Freshly oxidized TAD-payload solution (from Protocol A)
-
Tris buffer (1 M, pH 7.4)
Procedure:
-
Preparation: Ensure the Cp-functionalized protein is in a compatible aqueous buffer (PBS, pH 6.5). Expertise Insight: Keeping the pH slightly acidic (pH 5.5 - 6.5) suppresses the competing Alder-ene reaction with native Tyrosine residues, driving absolute chemoselectivity toward the cyclopentadiene handle via NEDDA [2].
-
Conjugation: Add 5–10 molar equivalents of the TAD-payload solution (in a water-miscible co-solvent like DMSO or DMF, not exceeding 10% v/v final concentration) to the protein solution.
-
Reaction: Vortex gently and incubate at room temperature for 10–15 minutes. The NEDDA reaction with cyclopentadiene is nearly instantaneous.
-
Quenching (Critical Step): Add Tris buffer to a final concentration of 100 mM. Causality Check: TADs can slowly decompose in water to form reactive isocyanates, which indiscriminately label primary amines (lysines). The primary amine of the Tris buffer acts as a sacrificial scavenger, neutralizing any isocyanate byproducts and ensuring conjugate homogeneity [3].
-
Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or spin-filtration (e.g., Amicon Ultra) to isolate the purified ADC or bioconjugate.
References
-
De Bruycker, K., Billiet, S., Houck, H. A., Chattopadhyay, S., Winne, J. M., & Du Prez, F. E. (2016). Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews, 116(6), 3919-3974. Available at:[Link][1][2]
-
Ting, C.-Y., Kolbeck, P. T., Colombo, R., Chakiath, C., Rice, M., Marelli, M., & Christie, R. J. (2022). Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels–Alder Bioconjugation. Bioconjugate Chemistry, 33(9), 1609–1619. Available at:[Link][3][4]
-
Ban, H., Nagano, M., Gavrilyuk, J., Hakamata, W., Inokuma, T., & Barbas, C. F. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 24(4), 520–532. Available at:[Link][5][6]
-
Zolfigol, M. A., et al. (2004). 1,3-Dibromo-5,5-dimethylhydantoin as a Novel Oxidizing Agent for the Oxidation of 1,3,5-Trisubstituted Pyrazolines and Urazoles. (Referenced within comprehensive TAD reviews and foundational methodology papers). Available at:[Link][2][7]
Sources
- 1. Triazolinediones as Highly Enabling Synthetic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels-Alder Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Safe Handling, Storage, and Bioconjugation Protocols for 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Mechanistic Context & Chemical Identity
The compound 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (commonly referred to as an amino-urazole) is a critical bench-stable precursor used in advanced bioconjugation chemistry[1]. In structural biology and drug development, this compound is highly valued because its primary amine acts as a versatile synthetic handle (e.g., for attaching fluorophores, PEG chains, or cytotoxic payloads) prior to its activation.
To become reactive, the stable urazole core must be oxidized in situ to its corresponding triazolinedione (TAD) form: 4-(4-aminophenyl)-1,2,4-triazoline-3,5-dione (an amino-PTAD derivative)[2]. Once oxidized, the TAD species acts as a highly electrophilic azo-dienophile, performing rapid, "click-like" ene-type cycloadditions with the phenolic side chains of tyrosine residues in aqueous media[3].
Understanding the dichotomy between the stable precursor (urazole) and the reactive intermediate (TAD) is the foundational principle for both the experimental success and the safety protocols outlined in this guide.
Hazard Causality & Safety Profile
As a Senior Application Scientist, it is imperative to understand why specific safety measures are required, rather than simply following a checklist. The hazards of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione stem directly from its molecular architecture:
-
The Aniline Moiety (Systemic Toxicity): The 4-aminophenyl group classifies this compound as a primary aromatic amine (PAA). PAAs are highly lipid-soluble and can be rapidly absorbed through the skin or inhaled as dust[4]. Once absorbed, the aniline moiety is metabolized by cytochrome P450 enzymes in the liver into N-hydroxylamine intermediates[4]. These metabolites penetrate red blood cells and co-oxidize oxyhemoglobin into methemoglobin, leading to methemoglobinemia (a life-threatening condition where blood loses its oxygen-carrying capacity)[5]. Furthermore, aniline derivatives are established skin sensitizers[6].
-
The Urazole Core (Irritation): While generally stable, urazole powders can cause acute respiratory and ocular irritation[7].
-
The Oxidized TAD Form (High Reactivity): Once oxidized, the resulting triazolinedione is aggressively reactive toward nucleophiles and moisture, requiring immediate quenching post-reaction to prevent the formation of hazardous degradation byproducts[3].
Required Engineering Controls & PPE
-
Containment: All weighing, transferring, and oxidation steps must be performed in a certified chemical fume hood to prevent inhalation of aniline-containing dust[5].
-
PPE: Nitrile gloves (double-gloving recommended during the oxidation step), chemical splash goggles, and a dedicated lab coat.
Storage and Stability Profile
To prevent premature degradation or unintended oxidation, the physicochemical differences between the urazole and the TAD must dictate your storage strategy.
Table 1: Physicochemical & Stability Comparison
| Property | 4-(4-Aminophenyl)urazole (Precursor) | Amino-PTAD (Active Species) | Causality / Experimental Impact |
| Molecular Weight | 192.18 g/mol | 190.16 g/mol | Loss of 2 protons and 2 electrons during oxidation[2]. |
| Visual Appearance | Off-white to pale yellow solid | Deep carmine/red solution | The extended conjugated azo system in TAD absorbs visible light, providing a self-validating colorimetric indicator[2]. |
| Storage Temperature | 2°C to 8°C (Refrigerated) | N/A (Generated in situ) | Cold storage prevents auto-oxidation and degradation of the aniline moiety. |
| Moisture Sensitivity | Low (Stable in ambient air) | Extremely High (Hydrolyzes in seconds) | TAD reacts rapidly with water to form unreactive byproducts; must be generated immediately prior to use[8]. |
| Solubility | DMF, DMSO, Methanol | DMF, Acetonitrile, Ethyl Acetate | Urazoles have poor solubility in non-polar solvents[1]. |
Experimental Workflows: Oxidation and Bioconjugation
The following protocols represent a self-validating system. The inherent colorimetric properties of the triazolinedione chromophore provide real-time feedback on reaction kinetics.
Chemoselective oxidation of amino-urazole to amino-PTAD and subsequent tyrosine bioconjugation.
Protocol 1: Preparation of the Urazole Stock Solution
-
Equilibration: Allow the vial of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione to warm to room temperature in a desiccator to prevent condensation.
-
Dissolution: In a fume hood, weigh the required amount and dissolve it in anhydrous N,N-Dimethylformamide (DMF) to create a 100 mM stock solution.
-
Causality Note: Anhydrous solvent is critical. Any moisture present will prematurely hydrolyze the TAD upon oxidation[8].
Protocol 2: In Situ Oxidation to Amino-PTAD
Historically, harsh oxidants (like fuming nitric acid) were used to generate TADs. Modern protocols utilize milder, bench-stable oxidants like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[9] or trichloroisocyanuric acid (TCICA)[10].
-
Reagent Addition: To the 100 mM urazole stock, add 0.95 equivalents of DBDMH or TCICA.
-
Self-Validation Checkpoint: The solution will immediately transition from colorless/pale yellow to a deep carmine or bright red [2]. This color change is the definitive indicator that the electrophilic N4-substituted TAD intermediate has been successfully generated.
-
Timing: Use this activated solution within 5 minutes. The TAD species is highly susceptible to hydrolytic degradation.
Protocol 3: Tyrosine-Selective Bioconjugation
-
Buffer Preparation: Prepare your target protein (1-10 mg/mL) in Phosphate-Buffered Saline (PBS) or a mixed aqueous buffer at pH 7.4[3].
-
Conjugation: Add 5-10 molar equivalents of the red TAD solution directly to the vigorously stirring protein solution.
-
Self-Validation Checkpoint: The red color of the TAD should dissipate almost instantly (within seconds) upon dilution into the aqueous buffer[2]. Rapid dissipation indicates successful cycloaddition with embedded tyrosine residues (or rapid hydrolysis of excess reagent).
-
Verification: Confirm the mass shift corresponding to the covalent C-N1 bond linkage via LC-MS or SDS-PAGE.
Waste Management & Disposal Workflow
Because this workflow generates both highly reactive electrophiles (unreacted TAD) and toxic aromatic amines (aniline derivatives), waste cannot simply be discarded into standard organic bins. It must be chemically quenched and segregated.
Standard operating procedure for quenching and segregating reactive triazolinedione waste.
Step-by-Step Disposal Protocol
-
Electrophile Quenching: Immediately post-reaction, quench any residual red TAD species. This can be achieved by adding an excess of Tris buffer (2-amino-2-hydroxymethyl-propane-1,3-diol)[3] or a liquid diene such as isoprene.
-
Causality: Tris acts as a highly effective scavenger for TADs, neutralizing the reactive azo group and preventing off-target cross-reactivity in the waste stream[3].
-
-
Visual Confirmation: Ensure the waste solution is completely devoid of any pink/red coloration.
-
Segregation:
-
Aqueous Phase: Protein flow-through and buffer salts can be disposed of in standard aqueous waste.
-
Organic Phase: Any organic solvents (DMF/DMSO) containing the quenched aniline-urazole derivatives must be strictly segregated into a dedicated "Toxic Organic Waste - Contains Aniline Derivatives" container. This ensures environmental health and safety (EHS) teams handle it via high-temperature incineration to destroy the methemoglobinemia-inducing compounds[5].
-
References
-
Chemoselective, Oxidation-Induced Macrocyclization of Tyrosine-Containing Peptides. Journal of the American Chemical Society.[Link]
-
Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction. Bioconjugate Chemistry (PubMed).[Link]
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. ResearchGate.[Link]
-
Triazolinediones as Highly Enabling Synthetic Tools. Chemical Reviews.[Link]
-
Oxidation of Urazoles with 1,3-Dihalo-5,5-dimethylhydantoin, Both in Solution and under Solvent-Free Conditions. ResearchGate.[Link]
-
Triazolinedione-based Cross-linking of Plant Oils: an Introductory Organic Reactivity Laboratory Experiment. Ghent University.[Link]
-
Substance report: Anilines and Diisocyanates. HBM4EU.[Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]
-
Toxicology Laboratory Analysis and Human Exposure to p-Chloroaniline. PMC.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile and stabile linkages through tyrosine: bioconjugation strategies with the tyrosine-click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hbm4eu.eu [hbm4eu.eu]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Note: 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (AP-Urazole) in Advanced Bioconjugation and Organic Synthesis
Executive Summary
The demand for site-selective protein modification has driven the development of bioorthogonal chemistries that move beyond traditional cysteine and lysine targeting. 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (commonly referred to as AP-Urazole) has emerged as a premier bifunctional building block for Tyrosine-selective bioconjugation [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality of AP-Urazole, explore why specific buffer and oxidant choices dictate reaction success, and provide self-validating protocols for synthesizing and deploying 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatives in drug development and materials science.
Mechanistic Principles & Causality
The Bifunctional Advantage
AP-Urazole is defined by its dual reactivity profile, which must be exploited in a strict sequence:
-
The Aniline Moiety (Payload Attachment): The primary amine on the phenyl ring is a moderate nucleophile. It is highly stable and serves as the anchor point for attaching payloads (e.g., fluorophores, PEG chains, or cytotoxic drugs) via acylation with NHS-esters or acid chlorides.
-
The Urazole Moiety (Conjugation Warhead): The 1,2,4-triazolidine-3,5-dione ring is the reduced, bench-stable precursor to the highly reactive PTAD. Because PTADs are sensitive to light, heat, and moisture, storing the warhead in its reduced urazole state is a critical experimental design choice[2].
Oxidation Dynamics
To activate the reagent for bioconjugation, the urazole must be oxidized to a triazolinedione (TAD)[3]. This −2e− , −2H+ transformation generates a vibrant red/pink species characterized by an extremely electrophilic N=N double bond. The choice of oxidant is paramount. While N-bromosuccinimide (NBS) is common, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) is preferred. DCDMH provides a mild, controlled oxidation, and its byproduct (5,5-dimethylhydantoin) is highly water-soluble and inert toward downstream protein targets[3].
The Tyrosine-Click Reaction
Once oxidized, the PTAD derivative reacts with the phenolic ring of tyrosine residues via an aqueous ene-type reaction (often termed "Tyrosine Click")[1]. This electrophilic aromatic substitution-like pathway forms a highly stable C–N covalent bond at the ortho-position of the phenol[2]. Unlike maleimide-thiol linkages, which can undergo retro-Michael deconjugation in human serum, the PTAD-tyrosine linkage is exceptionally robust, making it ideal for Antibody-Drug Conjugates (ADCs)[2].
Fig 1: Mechanistic pathway from stable urazole precursor to the final tyrosine bioconjugate.
Data Presentation & Optimization
To ensure a self-validating workflow, experimental parameters must be optimized. Below are the empirical data summaries for oxidant selection and buffer compatibility.
Table 1: Oxidation Reagent Selection for Urazoles
| Reagent | Reaction Time | Byproduct | Causality / Experimental Impact |
| DCDMH | 15–30 min | 5,5-Dimethylhydantoin | Optimal. Mild oxidation; byproduct is water-soluble and non-reactive in subsequent bioconjugation steps[3]. |
| NBS | 30–60 min | Succinimide | Widely available, but carries a higher risk of over-oxidation or unwanted bromination of the payload. |
| TCCA | < 15 min | Cyanuric acid | Extremely fast, but cyanuric acid is poorly soluble and can complicate intermediate purification. |
Table 2: Buffer Optimization for Tyrosine Click Reactions
| Buffer System | pH Range | Selectivity | Causality / Experimental Impact |
| Phosphate (PBS) + 5% MeCN | 7.0 – 8.0 | High | Co-solvents (MeCN or DMF) are critical to maintain the solubility of the hydrophobic PTAD species during the reaction[4]. |
| Tris-HCl + 5% DMF | 7.5 | Very High | Preferred for complex lysates. Tris actively scavenges isocyanate byproducts (formed if PTAD decomposes), preventing off-target lysine modification[2]. |
Experimental Protocols
The following workflow is designed as a self-validating system. Each step includes specific visual or analytical quality control (QC) checkpoints to verify success before proceeding.
Fig 2: Step-by-step experimental workflow for generating and utilizing PTAD bioconjugates.
Protocol 1: Payload Attachment to AP-Urazole
Objective: Functionalize the aniline amine while preserving the urazole ring.
-
Preparation: Dissolve 1.0 eq of AP-Urazole in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.1 eq of your payload-NHS ester (e.g., Fluorophore-NHS) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir at room temperature for 4–6 hours under inert atmosphere (Argon/N2).
-
Validation (QC): Monitor via LC-MS. The urazole ring is stable under basic conditions; look for the mass shift corresponding to the loss of NHS and formation of the amide bond.
-
Purification: Purify the functionalized urazole via preparative RP-HPLC and lyophilize.
Protocol 2: In Situ Oxidation to PTAD Derivative
Objective: Convert the stable urazole into the reactive PTAD warhead immediately prior to bioconjugation.
-
Preparation: Dissolve the functionalized urazole (from Protocol 1) in a minimal volume of anhydrous DMF or Acetonitrile (e.g., 10 mM stock).
-
Oxidation: Add 1.0 eq of DCDMH[3].
-
Reaction & Validation (QC): Stir at room temperature for 15–30 minutes. Self-Validation Check: The solution must transition from colorless/pale yellow to a vibrant, deep red or pink. This color change is the definitive hallmark of TAD formation.
-
Handling: Do not attempt to isolate the PTAD. Use it immediately for Protocol 3.
Protocol 3: Tyrosine-Selective Bioconjugation
Objective: Covalently link the PTAD-payload to a target protein.
-
Protein Preparation: Dilute the target protein to 1–5 mg/mL in 50 mM Tris-HCl buffer (pH 7.5). Note: Tris is deliberately chosen here to scavenge any isocyanate decomposition products, ensuring strict tyrosine selectivity[2].
-
Conjugation: Slowly add the freshly oxidized PTAD solution (from Protocol 2) to the protein solution. The final organic solvent concentration (DMF/MeCN) should not exceed 5–10% to prevent protein denaturation[4]. Target a 5:1 to 10:1 molar excess of PTAD to protein.
-
Reaction: Incubate at room temperature for 30 minutes. The reaction is exceptionally fast; prolonged incubation only increases the risk of hydrolysis.
-
Quenching & Validation (QC): The red color of the PTAD will dissipate as it reacts with the protein or hydrolyzes.
-
Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS. Analyze the Degree of Conjugation (DoC) via intact protein LC-MS or UV-Vis spectroscopy.
References
-
Tyrosine bioconjugation – an emergent alternative Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction Bioconjugate Chemistry (ACS Publications)[Link]
-
Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels Bioconjugate Chemistry (ACS Publications)[Link]
-
Oxidation of Urazoles with 1,3-Dihalo-5,5-dimethylhydantoin, both in Solution and under Solvent-Free Conditions Synlett (Thieme Connect)[Link]
Sources
The Amino-Functionalized Urazole Core: A Versatile Platform for Click Chemistry in Modern Research
Introduction: Beyond the Phenyl Group - Unlocking New Potential in Triazolinedione Chemistry
For decades, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been a cornerstone reagent for chemists, celebrated for its exceptional reactivity as a dienophile in Diels-Alder reactions and its utility in bioconjugation, particularly in the selective labeling of tyrosine residues.[1] However, the inherent inertness of the phenyl group limits its utility as a versatile scaffold for more complex molecular architectures. The introduction of a primary amine at the para-position, yielding 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione, transforms this reactive molecule into a powerful and adaptable platform for a myriad of "click" chemistry applications. This seemingly simple modification provides a crucial handle for the attachment of various functionalities, enabling researchers to tailor the molecule for specific applications in drug discovery, materials science, and advanced bioconjugation.
This comprehensive guide provides detailed application notes and protocols for leveraging the unique properties of 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione and its derivatives in the realm of click chemistry. We will delve into the synthesis of the core molecule, strategies for its functionalization, and its application in creating sophisticated molecular constructs.
The Strategic Advantage of the Aminophenyl Group
The primary aromatic amine of 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione serves as a versatile nucleophile, readily participating in a wide range of chemical transformations. This allows for the straightforward introduction of various "click" handles, such as azides and alkynes, which are the cornerstones of modern bioorthogonal chemistry.[2][3] This modularity empowers researchers to design and synthesize custom probes, crosslinkers, and bioconjugation reagents with precisely defined properties.
Synthesis of the Core Scaffold: 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
The synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones, also known as urazoles, can be achieved through various routes, often starting from the corresponding aniline derivative.[4][5] A common and effective method involves a multi-step, one-pot synthesis that is both efficient and avoids the use of highly toxic reagents.[4]
Protocol 1: One-Pot Synthesis of 4-(4-Substituted phenyl)-1,2,4-triazolidine-3,5-diones
This protocol is adapted from a general method for the synthesis of 4-substituted urazoles from anilines.[4]
Materials:
-
Appropriate aniline derivative (e.g., p-phenylenediamine for the amino-functionalized urazole, or p-nitroaniline for a precursor that can be later reduced)
-
Ethyl chloroformate
-
Triethylamine
-
Ethyl carbazate
-
Dry organic solvent (e.g., Tetrahydrofuran (THF))
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Carbamate Formation: In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative in dry THF. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) to the solution. Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Semicarbazide Formation: To the same reaction mixture, add ethyl carbazate (1.2 equivalents). Stir the mixture at room temperature for 12-16 hours.
-
Cyclization: Heat the reaction mixture to reflux and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 4-substituted 1,2,4-triazolidine-3,5-dione.
Note: For the synthesis of 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione, it is often more practical to start with 4-nitroaniline and then reduce the nitro group to an amine in a subsequent step to avoid side reactions with the free amine during the urazole synthesis.
Functionalization of the Amino Group: Gateway to Click Chemistry
The true power of 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione lies in the ability to functionalize its amino group. This allows for the introduction of bioorthogonal handles that can participate in highly specific and efficient click reactions.
Protocol 2: Acetylation of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
This protocol demonstrates a simple functionalization of the amino group, which can be adapted for the introduction of other functionalities. This specific reaction yields 4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dione.
Materials:
-
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
-
Acetyl chloride
-
Dry N,N-dimethylacetamide (DMAc)
-
Ice-salt bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione in dry DMAc.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Slowly add a solution of acetyl chloride (1 equivalent) in dry DMAc dropwise to the cooled solution.
-
Maintain the reaction mixture at -15 °C and stir for 8 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring overnight.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain 4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dione. The product can be further purified by recrystallization from hot water.
Expanding the Scope: This protocol can be readily adapted to introduce other functionalities by replacing acetyl chloride with other acyl chlorides or activated esters. For instance, to introduce an alkyne handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), one could use propioloyl chloride or an N-hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid. Similarly, an azide functionality can be introduced using azidoacetic acid NHS ester.
Click Chemistry Applications: From Bioconjugation to Materials Science
Once functionalized with a click handle, the 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione derivative becomes a powerful tool for a variety of applications. The highly reactive triazolinedione moiety can then be utilized for its inherent reactivity towards dienes or specific amino acid residues.
Application 1: Site-Specific Protein Labeling via Tyrosine Bioconjugation
Triazolinediones are known to react selectively with the phenolic side chain of tyrosine residues in proteins.[6][7] This reaction proceeds under mild, aqueous conditions and is highly specific, making it an excellent tool for bioconjugation. By first functionalizing the aminophenylurazole with a reporter molecule (e.g., a fluorophore, a biotin tag, or a drug molecule) via a click reaction, a highly specific protein labeling reagent can be created.
Workflow for Tyrosine-Specific Protein Labeling:
Caption: Workflow for site-specific protein labeling.
Protocol 3: General Procedure for Tyrosine Bioconjugation
This protocol provides a general guideline for the labeling of a tyrosine-containing protein with a functionalized triazolinedione probe.
Materials:
-
Tyrosine-containing protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Functionalized 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione (urazole) probe
-
Oxidizing agent to generate the triazolinedione in situ (e.g., N-bromosuccinimide (NBS) or Oxone®)
-
Quenching reagent (e.g., excess tyrosine or tryptophan)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Probe Activation: The urazole probe is oxidized to the highly reactive triazolinedione form. This is often done immediately before conjugation. In a separate vial, dissolve the urazole probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF). Add a slight molar excess of the oxidizing agent and incubate for a short period (typically a few minutes) at room temperature. The formation of the characteristic reddish-pink color of the triazolinedione indicates successful oxidation.
-
Conjugation Reaction: Add the activated triazolinedione probe to the protein solution. The molar ratio of the probe to the protein will depend on the desired degree of labeling and should be optimized for each specific system.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4 °C for a specified period (typically 30 minutes to 2 hours). The progress of the reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE if the probe imparts a significant mass or fluorescent change.
-
Quenching: Add a quenching reagent to consume any unreacted triazolinedione.
-
Purification: Remove the excess, unreacted probe and quenching reagent by size-exclusion chromatography or dialysis to obtain the purified labeled protein.
Quantitative Data Summary:
| Derivative | Target Biomolecule | Reaction Conditions | Yield | Reference |
| [¹⁸F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione | N-acyl-L-tyrosine methylamide | Semi-aqueous phosphate buffer/acetonitrile | 65 ± 5% | [8] |
| Electron-deficient PTAD derivatives | N-acetyl tyrosine | DCM, HFIP catalyst | 54–79% | [9] |
Application 2: Diels-Alder Cycloadditions for Material Synthesis and Modification
The triazolinedione moiety is an exceptionally reactive dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[10] This reactivity can be harnessed to create novel polymers, crosslink materials, or functionalize surfaces. By incorporating the aminophenylurazole derivative into a polymer backbone or onto a surface, subsequent Diels-Alder reactions with diene-containing molecules can be used for material modification.
Workflow for Diels-Alder Based Material Modification:
Caption: Workflow for Diels-Alder material modification.
Protocol 4: General Procedure for Diels-Alder Modification of a Diene-Containing Polymer
Materials:
-
Diene-containing polymer (e.g., polybutadiene or a custom-synthesized polymer with diene functionalities)
-
Functionalized 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione derivative
-
Oxidizing agent (e.g., NBS or Oxone®)
-
Appropriate organic solvent
Procedure:
-
Polymer Dissolution: Dissolve the diene-containing polymer in a suitable organic solvent.
-
Urazole Derivative Addition: Add the functionalized urazole derivative to the polymer solution.
-
In Situ Oxidation: Add the oxidizing agent to the reaction mixture to generate the reactive triazolinedione in situ. The reaction is often accompanied by a color change from colorless to the characteristic reddish-pink of the triazolinedione, which then fades as the reaction proceeds.
-
Reaction: Stir the reaction mixture at room temperature until the color of the triazolinedione has disappeared, indicating the completion of the Diels-Alder reaction.
-
Purification: Precipitate the modified polymer by adding a non-solvent. Filter and dry the polymer to obtain the functionalized material. The degree of functionalization can be determined by spectroscopic methods such as NMR or UV-Vis spectroscopy.
Conclusion and Future Outlook
The introduction of an amino group to the 4-phenyl-1,2,4-triazolidine-3,5-dione scaffold represents a significant advancement in the utility of this class of reagents. It transforms a highly reactive but relatively static molecule into a versatile platform for click chemistry. The ability to easily introduce a wide range of functionalities opens up new avenues for research in bioconjugation, drug delivery, and materials science. As the field of bioorthogonal chemistry continues to expand, the demand for modular and adaptable reagents will undoubtedly grow. The 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione core and its derivatives are poised to become indispensable tools in the modern chemist's toolbox, enabling the construction of increasingly complex and functional molecular systems.
References
-
Mallakpour, S., & Rafiee, Z. (2006). Step-growth Polymerization Reaction of 4-(4- Acetamidophenyl)-1,2,4-triazolidine-3,5-dione with Aliphatic Diacid Chlorides. Iranian Polymer Journal, 15(1), 3-10. [Link]
-
(2025). Novel and Efficient Synthesis of 4‐Substituted‐1,2,4‐triazolidine‐3,5‐diones from Anilines. ResearchGate. [Link]
-
Bridgeman, A. J., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 27(19), 6688. [Link]
-
Bridgeman, A. J., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 27(19), 6688. [Link]
-
Al-Masoudi, N. A., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(2), 133-144. [Link]
-
(2024). Biologically active urazole derivatives. ResearchGate. [Link]
-
Korol, N., & Fizer, M. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): a review. Archives of Organic and Inorganic Chemical Sciences, 5(1), 001-011. [Link]
-
(2025). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5 (4H)-dione with alcohols and amines. ResearchGate. [Link]
-
Ho, T.-L., et al. (2010). 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). ResearchGate. [Link]
-
(2015). 4-Phenyl-1,2,4-Triazoline-3,5-Dione. ResearchGate. [Link]
-
(2016). Fast Hetero-Diels-Alder Reactions Using 4Phenyl1,2,4-triazoline-3,5-dione (PTAD) as the Dienophile. ResearchGate. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
(n.d.). 4-Phenyl-1,2,4-Triazoline-3,5-Dione: A Versatile Research Compound. Autechilo. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
-
(2025). Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. ACS Publications. [Link]
-
(2019). 4‐Phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione (PTAD) conjugation does not abolish protein structure. ResearchGate. [Link]
-
(2024). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. ACS Publications. [Link]
-
(2019). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. Semantic Scholar. [Link]
-
(2023). Designing Bioorthogonal Reactions for Biomedical Applications. National Institutes of Health. [Link]
-
(2021). Bioorthogonal chemistry. eScholarship. [Link]
-
(2013). Synthesis of [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione: an agent for specific radiolabelling of tyrosine. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione: an agent for specific radiolabelling of tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione Stability & Tyrosine Bioconjugation
Welcome to the Technical Support Center for tyrosine-selective bioconjugation. This guide is designed for researchers and drug development professionals working with 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione .
Executive Overview: The Stability Paradox
A common source of confusion in tyrosine bioconjugation is the distinction between the storage molecule and the active reagent. 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is the reduced urazole form. It is highly stable across extreme pH and temperature ranges, making it ideal for long-term storage. However, it is completely inert toward proteins.
To initiate a "click" reaction, the urazole must be oxidized into its highly reactive triazolinedione (TAD) counterpart: 4-(4-aminophenyl)-1,2,4-triazoline-3,5-dione . The activated TAD is transient, moisture-sensitive, and highly dependent on precise pH control. Understanding the distinct stability profiles of the urazole precursor, the activated TAD, and the final protein conjugate is the key to reproducible bioconjugation.
Mechanistic Pathway
Fig 1: Mechanistic pathway of urazole oxidation, TAD reactivity, and degradation.
Frequently Asked Questions (FAQs): pH & Temperature Dynamics
Q1: Why is my 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione completely unreactive with my protein at pH 7.4? A1: You are likely using the reduced urazole form. The triazolidine-3,5-dione core is highly stable and inert toward tyrosine. To initiate the reaction, you must first oxidize the urazole to the triazoline-3,5-dione (TAD) form using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) immediately prior to use[1].
Q2: How does pH affect the stability of the activated TAD reagent in aqueous media? A2: The activated TAD species is highly sensitive to its environment. At acidic pH (< 5), the heterocyclic ring undergoes rapid protonation and subsequent nucleophilic attack by water, leading to complete hydrolysis[2]. At physiological pH (7.0–8.0), the reagent is stable enough to perform the bioconjugation (t½ in minutes), but it will still decompose over time.
Q3: Why am I observing off-target lysine labeling, and how can I prevent it? A3: In aqueous media, the decomposition of the TAD reagent can generate a promiscuous isocyanate byproduct[3]. Isocyanates readily react with primary amines, such as lysine side chains. To prevent this, perform the reaction in the presence of Tris buffer. Tris acts as a sacrificial nucleophile, effectively scavenging the isocyanate byproduct without interfering with the tyrosine click reaction[4].
Q4: Is the final tyrosine-TAD conjugate stable under extreme pH and temperature conditions? A4: Yes. Unlike maleimide-cysteine linkages—which are susceptible to retro-Michael reactions and hydrolytic cleavage under basic conditions—the tyrosine-TAD conjugate forms a permanent covalent C-N bond on the aromatic ring. This linkage demonstrates exceptional stability across a wide pH range (2–10), at elevated temperatures, and during prolonged exposure to human blood plasma[3].
Quantitative Data: Stability Profiles
Table 1: Stability Profile Comparison
| Chemical State | pH < 5 | pH 7.0 - 8.0 | pH > 9 | Temperature Tolerance |
|---|---|---|---|---|
| Urazole (Precursor) | Highly Stable | Highly Stable | Moderately Stable | Stable at RT; Store at 4°C |
| TAD (Activated) | Rapid Hydrolysis | Optimal (t½ ~ mins) | Rapid Decomposition | Highly sensitive; use immediately |
| Tyr-Conjugate | Highly Stable | Highly Stable | Highly Stable | Stable up to 120°C |
Table 2: Buffer Compatibility for Bioconjugation
| Buffer System | Compatibility | Mechanistic Causality |
|---|---|---|
| Tris Buffer | Excellent (Recommended) | Scavenges isocyanate byproducts, preventing off-target lysine labeling. |
| Phosphate Buffer (PBS) | Excellent | Maintains optimal pH (7.4) without competing nucleophiles. |
| Acetate Buffer | Poor | Acidic pH (< 5) accelerates TAD hydrolysis before conjugation can occur. |
| Primary Amines | Moderate | High concentrations may compete if isocyanate forms; mitigated by Tris. |
Troubleshooting Guide & Self-Validating SOP
Fig 2: Self-validating experimental workflow for tyrosine-selective bioconjugation.
Standard Operating Procedure: In Situ Oxidation and Tyrosine Bioconjugation
This protocol relies on built-in visual and analytical checkpoints to guarantee scientific integrity at every step.
Step 1: Reagent Preparation & Oxidation
-
Action: Dissolve the 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (urazole) in a polar aprotic solvent (e.g., MeCN or DMF). Add 1.0 equivalent of an oxidant such as DBDMH or NBS.
-
Causality: The urazole must be oxidized to the electrophilic TAD to become chemically active.
-
Validation Checkpoint: Observe an immediate color shift from colorless to a deep crimson red . This visual cue confirms the successful generation of the active TAD species. If the solution remains clear, the oxidation has failed.
Step 2: Protein Conditioning
-
Action: Buffer exchange the target protein into 100 mM Tris-HCl (pH 7.4).
-
Causality: Tris maintains the optimal pH for the click reaction while simultaneously acting as a scavenger for any isocyanate degradation products, ensuring chemoselectivity[4].
Step 3: Bioconjugation
-
Action: Introduce the activated TAD solution to the protein mixture (ensure final organic solvent concentration remains ≤ 5% to prevent protein denaturation). Incubate at room temperature for 30 minutes.
-
Validation Checkpoint: The crimson red color should rapidly dissipate as the TAD is consumed by the tyrosine residues and the aqueous environment.
Step 4: Purification & Mass Validation
-
Action: Purify the conjugate using Size Exclusion Chromatography (SEC) or dialysis.
-
Validation Checkpoint: Perform LC-MS analysis. A successful reaction will yield a single, distinct mass shift corresponding to the exact mass of the urazole adduct, confirming chemoselectivity and the absence of cross-linking.
References
-
Ban, H., Gavrilyuk, J., & Barbas, C. F. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. ACS Publications.[Link]
-
Hu, X., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. MDPI.[Link]
Sources
how to avoid polymerization during the synthesis and use of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Welcome to the Technical Support Center for 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (often abbreviated as 4-APU), the direct precursor to the highly reactive amino-PTAD. As a bifunctional molecule containing both a nucleophilic primary amine and an oxidizable urazole ring, 4-APU presents unique synthetic challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully synthesize and deploy this powerful click-chemistry reagent without falling victim to uncontrolled polymerization.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture turn into an intractable dark solid when I try to oxidize 4-APU? A: This is the most common point of failure. 4-APU contains a primary amine. When you oxidize the urazole ring, it converts into a triazolinedione (amino-PTAD), which is one of the most powerful enophiles and dienophiles known in organic chemistry . The free primary amine is a strong nucleophile. In the same solution, the amine of one molecule rapidly attacks the highly electrophilic TAD moiety of another (typically at the carbonyl or azo nitrogen). This triggers an uncontrolled step-growth polymerization (polyaddition), resulting in the immediate decomposition of your reagent into a dark, insoluble polymeric mass .
Q2: How can I synthesize the urazole precursor without forming polyureas? A: Attempting to synthesize 4-APU directly by reacting p -phenylenediamine with ethyl carbazate or urea almost always leads to polyurea formation. Because the diamine is bifunctional, both ends react with the carbazate indiscriminately. The Solution: Break the symmetry. Synthesize 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione first (using 4-nitroaniline). Once the urazole ring is fully formed and purified, reduce the nitro group to an amine under mild conditions.
Q3: What is the best strategy to prevent polymerization during oxidation? A: You must mask the nucleophilicity of the amine before oxidation. The Boc (tert-Butyloxycarbonyl) protecting group is the gold standard here. The Boc-protected amine is non-nucleophilic, allowing the urazole to be safely oxidized to the TAD using (diacetoxyiodo)benzene (DIB). After you perform your target Diels-Alder or Alder-ene "click" reaction, the Boc group is easily removed with Trifluoroacetic acid (TFA) to yield your final amino-functionalized adduct.
Q4: Can I generate the active amino-PTAD without protecting the amine? A: Yes, but only under highly specialized conditions. If you covalently graft the 4-APU onto a solid surface (e.g., a glassy carbon electrode via diazonium reduction), the immobilized molecules are sterically prevented from interacting with each other. Electrochemical oxidation then yields stable, surface-bound TADs without polymerization .
Part 2: Mechanistic Logic & Workflow Visualization
The fundamental rule of handling 4-APU is separating the nucleophile from the electrophile, either temporally (via protecting groups) or spatially (via surface immobilization).
Mechanistic divergence: Direct oxidation vs. the protected pathway.
Part 3: Quantitative Data on Protection Strategies
Selecting the right protecting group is critical. The group must survive the oxidative conditions required to generate the TAD, while the deprotection conditions must not cleave the newly formed urazole-adduct linkage.
Table 1: Comparison of Amine Protection Strategies for 4-APU Oxidation
| Protecting Group | Nucleophilicity Suppression | Compatibility with TAD Oxidants | Deprotection Conditions | Risk of Urazole Cleavage |
| None (Free Amine) | None (Highly Nucleophilic) | Incompatible (Rapid Polymerization) | N/A | N/A |
| Boc (tert-Butyloxycarbonyl) | Excellent | High (Stable to DIB, NBS) | TFA / DCM (Mild, 1h) | Low |
| Fmoc (Fluorenylmethyloxycarbonyl) | Excellent | Moderate (Sensitive to basic oxidants) | Piperidine / DMF (Basic) | Moderate (Base-sensitive) |
| Phthalimide | Excellent | High (Highly stable) | Hydrazine (Harsh reflux) | High (Hydrazine attacks urazole) |
| Protonation ( −NH3+ salt) | Good | Low (Requires highly acidic oxidation) | Neutralization | Low |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in visual or chemical indicators to confirm causality and success before proceeding to the next stage.
Protocol 1: Synthesis of 4-APU via Nitro Reduction
Objective: Assemble the urazole core without triggering polyurea formation.
-
Setup: Dissolve 4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione (10.0 mmol) in absolute ethanol (50 mL). The solution will be distinctly yellow .
-
Catalysis: Add 10% Pd/C catalyst (0.1 g) carefully under an inert argon atmosphere to prevent ignition.
-
Reduction: Purge the flask with hydrogen gas and maintain under a H2 balloon at room temperature for 4-6 hours with vigorous stirring.
-
Validation Check (In-Process): Monitor via TLC (eluent: 1:1 EtOAc/Hexane). The reaction is complete when the yellow nitro spot ( Rf≈0.6 ) disappears, replaced by a highly polar, UV-active spot ( Rf≈0.2 ). The solution should transition from yellow to colorless/pale gray.
-
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 4-APU as a white/off-white solid.
Protocol 2: The Protection-Oxidation-Click Workflow
Objective: Safely utilize the amino-PTAD equivalent to functionalize a target diene.
-
Boc Protection: React 4-APU (5.0 mmol) with Di-tert-butyl dicarbonate ( Boc2O , 5.5 mmol) in THF with catalytic DMAP for 12 hours.
-
Validation Check: Perform a Ninhydrin test on the purified product. It must remain colorless/yellow (negative), confirming the primary amine is fully masked.
-
-
Oxidation to TAD: Dissolve N-Boc-4-APU (2.0 mmol) in anhydrous dichloromethane (DCM). Add (Diacetoxyiodo)benzene (DIB, 2.2 mmol) at 0∘C .
-
Validation Check: The solution will immediately turn a vivid crimson red . This is the universal, unequivocal visual indicator that the active TAD species has formed. If it turns brown or black, moisture has compromised the reaction.
-
-
Click Reaction: Immediately add the target diene/ene (e.g., cyclopentadiene derivative, 2.5 mmol) to the crimson solution.
-
Validation Check: The reaction is complete when the crimson red color fades instantly to pale yellow or colorless (usually <2 minutes), confirming the TAD has been successfully trapped by the diene.
-
-
Deprotection: Concentrate the mixture, then dissolve the crude adduct in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature.
-
Final Validation & Isolation: Neutralize carefully with saturated NaHCO3 and extract with DCM.
-
Validation Check: A repeat Ninhydrin test on the organic layer will now turn deep purple (positive), confirming the restoration of the free primary amine on your final adduct.
-
Self-validating workflow for amino-PTAD synthesis and application.
References
-
Cookson, R. C., Gilani, S. S. H., & Stevens, I. D. R. (1971). "4-Phenyl-1,2,4-triazoline-3,5-dione". Organic Syntheses, 51, 121.[Link]
-
De Almeida, G., Smet, M., & Du Prez, F. E. (2016). "Triazolinediones as Highly Enabling Synthetic Tools". Chemical Reviews, 116(15), 8987-9054.[Link]
-
Varmaghani, F., & Sanjabi, M. (2018). "Ultrafast Tailoring of Carbon Surfaces via Electrochemically Attached Triazolinediones". Langmuir, 34(6), 2243-2249.[Link]
challenges in the characterization of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione adducts
Welcome to the Technical Support Center for the characterization of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (AP-TAD) adducts.
As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who utilize AP-TAD for bioconjugation (tyrosine click chemistry) or diene/ene functionalization. AP-TAD is a powerful bifunctional reagent: its triazolidine-3,5-dione (urazole) core acts as a highly reactive dienophile/enophile upon oxidation, while its free aniline amine provides a synthetic handle for downstream functionalization (e.g., fluorophore attachment).
However, the very reactivity that makes AP-TAD useful also introduces significant analytical challenges, including adduct reversibility, complex mass spectrometry (MS) ionization profiles, and side-reaction cascades. This guide moves beyond basic troubleshooting to explain the chemical causality behind these issues, providing self-validating protocols to ensure absolute scientific integrity in your structural characterizations.
I. System Overview & Analytical Workflow
To successfully characterize AP-TAD adducts, the analytical workflow must account for the transient nature of the oxidized TAD species and the strong hydrogen-bonding capability of the resulting urazole ring.
Workflow for AP-TAD bioconjugation and LC-MS/MS characterization.
II. Core Troubleshooting Guide
Issue 1: Unexpected Mass Additions (+134 Da) and Polymeric Smearing
Observation: LC-MS analysis of your conjugated protein or small molecule reveals unexpected mass shifts of +134.05 Da on primary amines (e.g., lysine residues or the N-terminus), rather than the expected +190.05 Da on tyrosine. Mechanistic Cause: In aqueous environments, the oxidized AP-TAD ring can undergo hydrolysis, releasing nitrogen gas ( N2 ) and degrading into 4-aminophenyl isocyanate[1]. Isocyanates are highly electrophilic and will rapidly react with primary amines to form stable urea linkages. Because AP-TAD itself contains a primary amine, this degradation pathway can also trigger auto-polymerization, leading to chromatographic smearing. Corrective Action:
-
Strict Stoichiometry: Never exceed a 1.5:1 to 2:1 molar ratio of AP-TAD to target tyrosine/diene.
-
Active Scavenging: Quench the reaction strictly at 1 hour using 200 mM Tris buffer. The primary amine of Tris acts as a sacrificial isocyanate scavenger, protecting your target molecule's lysines[1].
Issue 2: Severe Signal Suppression and Complex Isotope Patterns in ESI(+)-MS
Observation: The protonated molecular ion [M+H]+ is weak or absent, replaced by a complex cluster of peaks at [M+22]+ and [M+38]+ . Mechanistic Cause: The urazole moiety formed after AP-TAD conjugation possesses multiple nitrogen and oxygen atoms that act as a powerful chelating pocket for alkali metals. This leads to the extensive formation of sodium [M+Na]+ and potassium [M+K]+ adducts during electrospray ionization (ESI), which splits the ion current and drastically reduces the sensitivity of quantitative assays[2]. Corrective Action: Dope your LC mobile phase with volatile ammonium salts. The addition of 10 mM ammonium acetate alongside 0.1% formic acid forces the highly electropositive ammonium ions to outcompete sodium and potassium, consolidating the MS signal almost exclusively into the [M+H]+ channel[2].
Issue 3: Loss of Adduct Signal in Stored Samples
Observation: Retrospective analysis of stored sample extracts shows a 50-70% reduction in the AP-TAD adduct peak area compared to the day of synthesis. Mechanistic Cause: Triazolidine-3,5-dione adducts are susceptible to long-term degradation and reversibility (retro-Diels-Alder or retro-ene reactions), especially in protic solvents. Studies on similar PTAD-derivatized metabolites indicate that extracts can degrade by up to 54–72% after just one month of storage at -20 °C[3]. Corrective Action: AP-TAD adducts must be analyzed within 48 hours of generation. If long-term storage is mandatory, samples must be lyophilized to a dry powder and stored at -80 °C under inert gas, rather than kept in aqueous or organic extracts[3].
III. Quantitative Data Summary
Understanding the exact mass shifts and chromatographic behaviors of AP-TAD reaction products is critical for accurate spectral deconvolution.
| Adduct Type | Target Residue / Motif | Expected Mass Shift ( Δm ) | Chromatographic Impact | Mitigation / Control Strategy |
| Mono-Adduct | Tyrosine (ortho-carbon) / Diene | +190.05 Da | Increased retention on C18 | Standard gradient optimization |
| Bis-Adduct | Tyrosine (both ortho-carbons) | +380.10 Da | Broadened peak, high hydrophobicity | Limit AP-TAD to ≤ 1.5x molar excess |
| Urea Adduct | Primary Amines (Lysine/N-term) | +134.05 Da | Variable, alters charge state | Quench with 200 mM Tris buffer |
| Metal Adducts | Urazole Ring Chelates ( Na+/K+ ) | +212.03 Da / +228.01 Da | Signal splitting, poor MS sensitivity | Add 10 mM Ammonium Acetate to LC phase |
IV. Mechanistic Reaction Pathways
Reaction pathways of AP-TAD showing the desired mono-adduct and primary side reactions.
V. Self-Validating Experimental Methodology
To ensure reproducible characterization, utilize the following step-by-step protocol for AP-TAD conjugation and LC-MS/MS validation. This protocol includes built-in validation steps to confirm reaction integrity.
Phase 1: In Situ Oxidation of AP-Urazole
-
Dissolve the reduced precursor, 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione, in LC-MS grade acetonitrile to a concentration of 10 mM.
-
Add a stoichiometric equivalent of 1,3-dibromo-5,5-dimethylhydantoin (DBH) to oxidize the urazole to the highly reactive AP-TAD form[1]. The solution will undergo a distinct color change (typically turning deep red/pink), indicating the formation of the active triazolidine-3,5-dione.
-
Critical: Use the activated AP-TAD immediately. Do not store.
Phase 2: Conjugation & Quenching 4. Add the activated AP-TAD to your target protein/molecule (buffered in 50 mM phosphate, pH 7.4) at a strict 1.5:1 molar ratio. 5. Incubate at room temperature for exactly 60 minutes. 6. Quenching: Add 200 mM Tris buffer (pH 7.4) to the reaction mixture and incubate for an additional 15 minutes.
Phase 3: LC-MS/MS Validation & Analysis 7. Prepare Mobile Phase A: HPLC Water + 10 mM Ammonium Acetate + 0.1% Formic Acid. Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid. 8. Inject 10 µL of the quenched sample onto a high-resolution C18 column (e.g., 250 mm length, 3 µm particle size to ensure resolution of potential stereoisomers)[4]. 9. Self-Validation Check: During MS data analysis, extract the ion chromatogram for your target mass +134.05 Da. If this peak is highly abundant, your quenching step was applied too late, and isocyanate degradation has compromised your sample. A successful reaction will show >90% abundance of the +190.05 Da mono-adduct.
VI. Frequently Asked Questions (FAQs)
Q: Why do I see a split peak or a "shoulder" for my AP-TAD diene adduct during chromatography? A: When TAD reagents react with certain dienes or asymmetrical targets (like vitamin D metabolites), they can form 6(R) and 6(S) epimers/diastereomers. These epimers have identical masses and fragmentation patterns but slightly different polarities. Resolving them requires optimizing column length and utilizing sub-3 µm particle sizes[4].
Q: Can I use AP-TAD to label proteins with buried tyrosine residues? A: No. The bioconjugation of tyrosine via TAD chemistry is highly dependent on solvent accessibility. Tyrosine residues buried within the hydrophobic core of a folded protein will exhibit little to no labeling. This property actually makes TAD reagents excellent probes for measuring protein conformational changes and surface topology[1].
Q: Is it possible to perform NMR on AP-TAD bioconjugates? A: Yes, but it is challenging. The urazole ring exhibits complex conformational dynamics and tautomerization that can broaden NMR signals. Furthermore, if you failed to quench the isocyanate degradant, the resulting polymeric urea byproducts will create massive overlapping signals in the aromatic and amine regions of the 1H -NMR spectrum. Always purify the mono-adduct via preparative HPLC prior to NMR characterization.
VII. References
-
Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin, National Institutes of Health (NIH). Available at:[Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry, Journal of Applied and Natural Science. Available at:[Link]
-
Discriminating changes in protein structure using tyrosine conjugation, National Institutes of Health (NIH). Available at:[Link]
-
Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis, National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 3. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
Welcome to the Technical Support and Process Engineering Center for the synthesis of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (often referred to as 4-aminophenylurazole or 4-APU). This compound is a critical electron-rich precursor for Cookson-type reagents, widely utilized in click chemistry, bioconjugation, and polymer cross-linking[1].
Scaling up the synthesis of urazole derivatives presents unique chemical engineering challenges, including severe exotherms, rheological failures during intermediate precipitation, and extreme sensitivity to auto-oxidation[2]. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity production.
I. Validated Scale-Up Methodologies & Causality
Directly reacting p-phenylenediamine with ethyl carbazate leads to unselective bis-semicarbazide formation. Therefore, the authoritative scale-up route utilizes a nitro-protecting strategy, proceeding through three distinct phases[3],[2].
Phase 1: Semicarbazide Formation
Objective: Synthesize 4-(4-nitrophenyl)-1-(ethoxycarbonyl)semicarbazide.
-
Protocol: Charge a jacketed reactor with toluene and ethyl carbazate (1.05 eq). Cool to 0–5°C under N₂. Slowly dose 4-nitrophenyl isocyanate (1.0 eq) dissolved in toluene, maintaining the internal temperature below 15°C. Stir for 2 hours at ambient temperature. Filter the resulting precipitate and wash with cold toluene.
-
Causality & Scale-Up Insight: Toluene is specifically selected because the semicarbazide intermediate is highly insoluble in it. This continuous precipitation drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing non-scalable chromatographic purification[2].
-
Self-Validation Checkpoint: The reaction is self-indicating. The transition of the clear solution into a thick, unstirrable white slurry confirms successful nucleophilic addition and product formation.
Phase 2: Base-Promoted Cyclization
Objective: Form the 1,2,4-triazolidine-3,5-dione (urazole) core.
-
Protocol: Suspend the semicarbazide in 4M aqueous KOH (3.0 eq) and heat to 90°C for 2 hours. Cool the mixture to 10°C. Perform a reverse quench by slowly pumping the basic urazole solution into a second vessel containing 4M HCl at 0°C, maintaining a pH < 2. Filter the precipitated 4-(4-nitrophenyl)urazole[3],[4].
-
Causality & Scale-Up Insight: The strong base deprotonates the semicarbazide, facilitating an intramolecular attack on the ester carbonyl to close the ring. The subsequent acidification protonates the urazole core (pKa ~4.5), causing it to crash out of the aqueous phase. Reverse quenching is mandatory at scale to prevent catastrophic localized pH spikes and uncontrollable supersaturation.
-
Self-Validation Checkpoint: During heating, the opaque suspension will completely dissolve into a clear, deep yellow/orange solution, validating the formation of the soluble urazole potassium salt.
Phase 3: Catalytic Hydrogenation
Objective: Reduce the nitro group to yield the target 4-APU.
-
Protocol: Charge a pressure reactor with 4-(4-nitrophenyl)urazole, 10% Pd/C (5 wt%), and anhydrous methanol. Purge with N₂ (3x), then H₂ (3x). Pressurize to 3 bar H₂ and stir at 25°C. Filter through a Celite pad under a strict Argon blanket. Concentrate under reduced pressure.
-
Causality & Scale-Up Insight: The reduction generates an electron-rich aniline derivative attached to the urazole core. This specific electronic configuration drastically lowers the oxidation potential of the molecule, making it highly susceptible to auto-oxidation by atmospheric oxygen.
-
Self-Validation Checkpoint: The cessation of hydrogen pressure drop in the reactor precisely indicates the completion of the nitro-to-amine reduction.
II. Quantitative Process Parameters
Summarized below are the critical control points (CCPs) and expected thermodynamic behaviors during a >100g scale-up campaign.
| Process Step | Temp Profile | Exotherm Risk (ΔT) | Expected Yield | Critical Control Point (CCP) |
| 1. Isocyanate Addition | 0°C → 15°C | High (+25°C if uncooled) | 92 - 96% | Dosing rate; Impeller torque monitoring. |
| 2. KOH Cyclization | 20°C → 90°C | Low | N/A (Telescoped) | Complete dissolution of the slurry. |
| 3. HCl Acidification | 0°C → 10°C | Moderate (+15°C) | 85 - 90% | Reverse quenching to control CO₂ foaming. |
| 4. Hydrogenation | 25°C | Moderate (+10°C) | 95 - 98% | Strict O₂ exclusion during catalyst filtration. |
III. Mechanistic Workflow Visualization
Caption: Synthetic workflow for 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione highlighting scale-up steps.
IV. Troubleshooting Guides & FAQs
Q: During Phase 1 (Semicarbazide formation), the reaction mixture becomes an unstirrable brick. How do we prevent this rheological failure? A: The semicarbazide intermediate has near-zero solubility in toluene[2]. At scale, rapid precipitation causes the slurry density to exceed the torque limits of standard magnetic or weak overhead stirrers. Fix: Increase the solvent volume (dilution factor of 10-15x relative to the isocyanate) and employ an overhead stirrer with a high-torque anchor or pitch-blade impeller to maintain fluid dynamics.
Q: In Phase 2, acidification causes violent foaming that breaches the reactor headspace. What is the mechanism and how is it controlled? A: Foaming is caused by two simultaneous events: the rapid crystallization of the urazole (which traps solvent) and the release of CO₂ gas if carbonate impurities are present in the KOH[3]. Fix: Never add HCl to the urazole salt. Always perform a reverse quench —dosing the basic urazole solution into a larger volume of chilled, dilute HCl. This controls the supersaturation rate and provides ample headspace for gas evolution.
Q: My final product, 4-(4-aminophenyl)urazole, turns pink or red upon drying. Is the batch ruined? A: The pink coloration indicates trace auto-oxidation of the urazole core into the highly reactive 1,2,4-triazoline-3,5-dione (PTAD derivative)[5]. Because the 4-amino group donates electron density into the phenyl ring, it significantly lowers the oxidation potential of the molecule. Fix: A faint pink tint is often acceptable for downstream applications, but deep red indicates significant degradation. To prevent this, dry the product in a vacuum oven purged with Argon. Store the final powder at -20°C in amber, Argon-flushed vials.
V. Degradation & Storage Visualization
Caption: Auto-oxidation of the urazole core into the pink triazolinedione derivative.
VI. References
-
Improved synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones and 4-aryl-1,2,4-triazoline-3,5-diones Source: Google Patents (WO2019121133A1) URL:
-
Triazolinediones as Highly Enabling Synthetic Tools Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Sustainable Synthesis Routes towards Urazole Compounds Source: Green Chemistry (The Royal Society of Chemistry) URL:[Link]
-
Site-Selective Synthesis of Insulin Azides and Bioconjugates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Synthesis of 4-phenyl-1,2,4-triazolidine-3,5-dione (Thesis Data) Source: UQ eSpace (The University of Queensland) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2019121133A1 - Improved synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones and 4-aryl-1,2,4-triazoline-3,5-diones - Google Patents [patents.google.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Buy 4-Phenyl-1,2,4-triazoline-3,5-dione | 4233-33-4 [smolecule.com]
Validation & Comparative
The Reactivity of 4-(4-Aminophenyl)-1,2,4-triazoline-3,5-dione (4-Amino-PTAD) vs. Traditional Dienophiles: A Comprehensive Guide
As bioconjugation, dynamic covalent chemistry, and targeted drug development advance, the selection of the optimal dienophile for Diels-Alder and Alder-ene reactions has become a critical strategic decision. While maleimides and acyclic azodicarboxylates (like DEAD) have historically dominated this space, Cookson-type reagents—specifically triazolinediones (TADs)—offer a paradigm-shifting alternative[1].
This guide provides an objective, data-driven comparison of 4-(4-Aminophenyl)-1,2,4-triazoline-3,5-dione (4-amino-PTAD) against traditional dienophiles. We will dissect the mechanistic causality behind its ultrafast kinetics, evaluate structural stability, and provide self-validating experimental protocols to integrate this reagent into your workflows.
Mechanistic Causality: Why is 4-Amino-PTAD So Reactive?
The compound commercially available as 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione is actually the stable, reduced urazole precursor[2]. To function as a dienophile, it must be oxidized in situ to the highly reactive triazoline-3,5-dione (TAD) state.
Once oxidized, 4-amino-PTAD exhibits reaction rates that are orders of magnitude faster than N-phenylmaleimide (NPM) or diethyl azodicarboxylate (DEAD). This extreme reactivity is governed by two primary quantum mechanical factors:
-
Lower Activation Energy Barriers: Density Functional Theory (DFT) calculations and the Activation Strain Model (ASM) reveal that TADs require significantly less structural distortion to reach the transition state compared to maleimides[3].
-
Efficient Charge Transfer: The frontier molecular orbitals (FMO) of the TAD system feature a highly delocalized HOMO over the dienophile fragment at the transition state. This facilitates a highly synchronous, low-barrier electron transfer during the cycloaddition[3].
Beyond classical [4+2] Diels-Alder cycloadditions, the electrophilic nature of TADs allows them to readily undergo Alder-ene reactions with simple alkenes and even direct C–H aminations via intermolecular hydride transfer[4].
Comparative Diels-Alder reaction pathways of 4-Amino-PTAD versus Maleimide.
Quantitative Comparison of Dienophiles
When designing a bioconjugation workflow or a stimuli-responsive polymer, the choice of dienophile dictates both the reaction speed and the thermodynamic stability of the resulting adduct. Mechanochemical studies indicate that the C-N bonds formed in TAD-adducts are inherently weaker than the C-C bonds in maleimide-adducts, making TAD-adducts approximately 14%–20% more susceptible to retro-Diels-Alder (rDA) degradation under stress[5].
Table 1: Reactivity and Stability Profiles of Common Dienophiles
| Parameter | 4-Amino-PTAD (TAD) | N-Phenylmaleimide (NPM) | Diethyl Azodicarboxylate (DEAD) |
| Dienophile Class | Cyclic Azodicarbonyl | Cyclic Alkene (Imide) | Acyclic Azodicarbonyl |
| Relative Reaction Rate | Ultrafast ( krel≈103−105 ) | Moderate ( krel≈1 ) | Slow ( krel<10−2 ) |
| Formed Bond Type | C–N (Urazole adduct) | C–C (Succinimide adduct) | C–N (Hydrazine adduct) |
| Adduct Stability | Reversible (rDA prone)[5] | Highly Stable (Irreversible) | Moderate |
| Chemoselectivity | Dienes, Alkenes (Ene), Activated Arenes[4] | Dienes, Thiols (Michael addition) | Dienes, Alcohols (Mitsunobu) |
| Functional Handle | Primary Amine (for downstream coupling) | None (requires pre-modification) | None |
Note: The primary amine on 4-amino-PTAD provides a critical synthetic handle. After the ultrafast Diels-Alder capture of a target molecule, the amine can be conjugated to NHS-ester fluorophores, affinity tags, or drug payloads, making it an elite tool for targeted drug development.
Self-Validating Experimental Protocol
One of the most powerful advantages of using Cookson-type reagents is their inherent colorimetric feedback. The following protocol outlines the in situ generation of 4-amino-PTAD and its subsequent cycloaddition.
This protocol is designed as a self-validating system: The success of each chemical phase is confirmed by a distinct, naked-eye optical transition, eliminating the immediate need for TLC or LC-MS to verify reaction progress.
Step-by-Step Methodology: In Situ Oxidation and Conjugation
-
Precursor Dissolution: Dissolve 1.0 equivalent of 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione (urazole) in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Observation: The solution is completely colorless .
-
-
In Situ Oxidation: Add 1.05 equivalents of an oxidizing agent, such as Iodobenzene diacetate ( PhI(OAc)2 ) or N-bromosuccinimide (NBS), to the stirring solution at room temperature.
-
Self-Validation Checkpoint 1: Within seconds, the solution will turn a vivid, intense crimson/red . This color change guarantees the successful generation of the active 4-amino-PTAD dienophile[1].
-
-
Diene Addition: Slowly introduce 0.95 equivalents of your diene-containing substrate (e.g., an anthracene-tagged peptide or small molecule) to the red solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Because the activation barrier is exceptionally low, the reaction is often diffusion-controlled.
-
Self-Validation Checkpoint 2: The vivid red color will rapidly dissipate, returning the solution to a pale/colorless state. This bleaching serves as a real-time, visual confirmation that the dienophile has been fully consumed and the cycloaddition is complete.
-
Self-validating experimental workflow for in situ TAD generation and conjugation.
Strategic Recommendations for Drug Development
When deciding between 4-amino-PTAD and a maleimide derivative, consider the end-goal of your molecular architecture:
-
Choose Maleimides when: You require permanent, irreversible linkages (e.g., stable antibody-drug conjugates) and are operating in environments where thiol-based Michael additions will not cause off-target side reactions.
-
Choose 4-Amino-PTAD when: You require ultrafast, catalyst-free conjugation kinetics. It is highly recommended for dynamic covalent materials, mechanophores (due to the tunable rDA reversibility of the C-N bond)[5], and analytical derivatization (where the amino group can drastically enhance ionization efficiency in LC-MS/MS workflows).
References[3] Understanding the high reactivity of triazolinediones in Diels-Alder reactions. A DFT study - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfBFHdw1U5dlotJdLONoEZGVhmOZIgH-Zi5vN1a_l1qYKmP4Kc9FhW9zRvYgsddCYOfuz7kmf-gFSGcRtAIHlF7XOIBb4ge7URxHfPKwagM7sC_xD_Dnv7uVGc-H9NSyPKrc7Z4tLvmMaLelUJ5Fg6myvYUo1jhnb516bR6RjKRYSi7Yw5POwUlexgRyW-nG7rIqGvSr9cavf19fpEpUcXAiOUWD7RHLpbmyzzfXY-HtdsV_GoMra04FwFanmJSVVBgjpzrADQiVM=[1] Triazolinediones as Highly Enabling Synthetic Tools | Chemical Reviews - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwdRnUr1vU-T2MIVKdoibu55loRKHDDzTQht1yyBkDqjbacttjo05o_Y_uu-f2mQxj6uxvWehF67jz7iR-GS-n1Lrtb0paeFBdS4rsunFJtzIAopiAECbB8x8JvgtgKBmkcq-x7ik8MP1hy3rhd0E=[4] Site selective gold( i )-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones - Chemical Science (RSC Publishing) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqY7_tDe_i9g34QeVW8PQ6xyU1WDtmqeTaBRrL2fBp_PUqCR3vVJ3uTDV-VgrEk1_6I8c4IPWeUzwTmfiWX4-RbJCA642r5vnEQHBpsNkkqxEI0_gz4F4O0xP4bjJIsEs2yvKTNKOi8Zm7UI7YntrV6c7I6loLRpF[2] 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione - Sigma-Aldrich -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN9IZqoZ1PYzA88zrzU3lKsgMOfYYBD7lxmxpjtK4cr8ypQ0UAfZQ3n1UBu5s0Ui6F4FZA9fK7QaaMLiRg0nnpS6iceOW-zQnpg-MMvUm-4skj5R6w1z3wR7d8l8QEP0Esgg_WMnWXyCZTZySw3GLfAuz605h7BBAQxhSYk0xVEp1Ri8ju2N-KW4dqCw38G74BFJKa[5] Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct - NSF -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXinijn_9ua6Cf6DTesdwQy3nyy1tSiHx3ZWfDQ3MjSPfReXaNc_bYwgFe93RN7e9pFgAtDwGbFpzAIGBZsSktZBVUhK4LmYmmosBpZj0jMhAVr86og25zw2WXJA_J69X1ncC06g==
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- 2. 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione | 140707-19-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Site selective gold( i )-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03683A [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
A Comparative Guide to a Novel HPLC-UV Method for Sulfamethoxazole Quantification Using 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione as a Standard
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical analysis, the validation of analytical methods is the bedrock of reliable and reproducible data, ensuring the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of the antibiotic sulfamethoxazole, utilizing 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD) as a novel analytical standard. This new method is evaluated against the established United States Pharmacopeia (USP) monograph method for sulfamethoxazole tablets.
The choice of an appropriate analytical standard is a critical decision in method development. While the USP method relies on a well-characterized reference standard of the analyte itself, this guide explores the use of APTD, a compound with structural similarities to aromatic amine-containing drugs, as a potential alternative. The rationale behind exploring such an alternative is to assess its suitability and performance, which could offer advantages in terms of cost-effectiveness or availability in certain research and development settings.
This guide is structured to provide not just a procedural outline, but a deep dive into the scientific reasoning behind the validation process, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every step of the validation is explained, grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.
The Foundation: Analytical Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The ICH Q2(R2) guideline outlines the key parameters that must be evaluated to ensure a method is fit for its purpose.[3]
The core validation parameters are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The Competitors: A Tale of Two Methods
This guide compares two distinct HPLC-UV methods for the quantification of sulfamethoxazole in a pharmaceutical tablet formulation.
Method A: The Established Benchmark - The USP Monograph Method
The United States Pharmacopeia provides an official monograph for the assay of sulfamethoxazole in tablets.[3][4][5] This method is the recognized standard for quality control and regulatory purposes.
-
Analyte: Sulfamethoxazole
-
Standard: USP Sulfamethoxazole Reference Standard
-
Principle: Reversed-phase HPLC with UV detection.
Method B: The Challenger - A Novel Method with APTD Standard
This newly devised method employs 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD) as the analytical standard for the quantification of sulfamethoxazole.
-
Analyte: Sulfamethoxazole
-
Standard: 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD)
-
Principle: Reversed-phase HPLC with UV detection.
The core of this guide is the validation of Method B and its performance comparison against the established Method A.
The Scientific Rationale: Why APTD as a Standard?
The selection of APTD as a potential standard is based on the following considerations:
-
Structural Analogy: APTD possesses a primary aromatic amine functional group, similar to the core structure of sulfamethoxazole. This structural similarity suggests that it may exhibit comparable chromatographic behavior and UV absorbance characteristics, making it a plausible candidate for a standard in an HPLC-UV method.
-
Chromatographic Properties: As a polar aromatic compound, APTD is expected to be well-retained and resolved on a C18 column, a common stationary phase for the analysis of sulfonamides.
Head-to-Head: Chromatographic Conditions
A critical aspect of this comparison is the development of robust chromatographic conditions that are suitable for both methods.
| Parameter | Method A: USP Monograph | Method B: Novel Method with APTD |
| Mobile Phase | Methanol and Potassium Dihydrogen Phosphate Buffer (pH 5.3) (30:70) | Acetonitrile and 0.1% Formic Acid in Water (40:60) |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 265 nm |
| Injection Volume | 20 µL | 10 µL |
| Column Temperature | Ambient | 30 °C |
Causality Behind Experimental Choices for Method B:
-
Mobile Phase: A mixture of acetonitrile and acidified water was chosen to provide good peak shape and resolution for both the acidic sulfamethoxazole and the basic APTD. Formic acid helps to suppress the ionization of silanol groups on the stationary phase and improve peak symmetry.
-
Stationary Phase: A shorter 150 mm column was selected to reduce analysis time and solvent consumption, a common goal in modern method development.
-
Detection Wavelength: 265 nm was selected as a compromise wavelength to ensure adequate sensitivity for both sulfamethoxazole and APTD.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
The Gauntlet: Validation of the Novel Method (Method B)
The novel HPLC-UV method using APTD as a standard was subjected to a rigorous validation protocol in accordance with ICH Q2(R2) guidelines.
Specificity
The specificity of the method was evaluated by analyzing a placebo solution (containing all the excipients of the tablet formulation but no sulfamethoxazole) and a solution containing sulfamethoxazole and APTD.
Experimental Protocol:
-
Prepare a placebo solution by dissolving the tablet excipients in the mobile phase.
-
Prepare a standard solution of APTD in the mobile phase.
-
Prepare a sample solution of sulfamethoxazole in the mobile phase.
-
Inject each solution into the HPLC system and record the chromatograms.
Acceptance Criteria: The chromatogram of the placebo solution should show no interfering peaks at the retention times of sulfamethoxazole and APTD.
dot
Caption: Workflow for Specificity Assessment.
Linearity and Range
The linearity of the method was determined by analyzing a series of solutions containing sulfamethoxazole at different concentrations.
Experimental Protocol:
-
Prepare a stock solution of sulfamethoxazole.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the peak area versus the concentration of sulfamethoxazole.
-
Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy was determined by the recovery of a known amount of sulfamethoxazole spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Experimental Protocol:
-
Prepare placebo solutions.
-
Spike the placebo solutions with known amounts of sulfamethoxazole at three different concentration levels (n=3 for each level).
-
Analyze the spiked samples using the developed method.
-
Calculate the percentage recovery of sulfamethoxazole.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a homogeneous sulfamethoxazole solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
dot
Caption: Workflow for Precision Validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic parameters and observing the effect on the results.
Variations:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
The Verdict: A Comparative Summary of Validation Data
The following table summarizes the validation results for the novel method using APTD as a standard (Method B) and compares them to the expected performance of the USP method (Method A).
| Validation Parameter | Method A: USP Monograph (Expected Performance) | Method B: Novel Method with APTD (Experimental Data) |
| Specificity | Specific for sulfamethoxazole | No interference from placebo or APTD |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 80 - 240 | 50 - 250 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 99.5 ± 1.2 |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0 | 0.85 |
| - Intermediate Precision | ≤ 2.0 | 1.25 |
| LOD (µg/mL) | Not specified, but expected to be low | 0.15 |
| LOQ (µg/mL) | Not specified, but expected to be low | 0.50 |
| Robustness | Robust | Robust under tested variations |
Discussion and Field-Proven Insights
The validation results for the novel HPLC-UV method using APTD as a standard demonstrate that the method is specific, linear, accurate, precise, and robust for the quantification of sulfamethoxazole in tablet formulations. The performance of Method B is comparable to the established USP monograph method.
Key Insights:
-
Feasibility of Alternative Standards: This study demonstrates the potential of using a well-characterized compound with structural similarities as an alternative analytical standard, particularly in research and development settings where a certified reference standard of the analyte may not be readily available.
-
Method Efficiency: The novel method utilizes a shorter column and a simpler mobile phase, potentially leading to faster analysis times and reduced solvent consumption, which are significant advantages in a high-throughput laboratory environment.
-
Importance of Rigorous Validation: The successful validation of Method B underscores the critical importance of a comprehensive validation protocol to ensure the reliability of any new analytical method. Adherence to ICH guidelines is paramount for generating data that is scientifically sound and defensible.
Causality and Trustworthiness:
The self-validating nature of the described protocols builds trustworthiness. For instance, the accuracy study, by spiking a known quantity of the analyte into a real-world matrix (placebo), directly challenges the method's ability to deliver correct results in the face of potential interferences. Similarly, the precision studies, conducted under varying conditions, provide a robust measure of the method's consistency.
Conclusion
The novel HPLC-UV method for the quantification of sulfamethoxazole using 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione as a standard has been successfully developed and validated. The method is demonstrated to be a reliable and efficient alternative to the official USP monograph method. This guide provides a comprehensive framework for the validation of a new analytical method and serves as a practical example of how to approach such a task with scientific rigor and a focus on the underlying principles of analytical chemistry.
References
-
United States Pharmacopeia and National Formulary (USP-NF). USP Monograph: Sulfamethoxazole and Trimethoprim Tablets. [Link]
-
United States Pharmacopeia (USP). Sulfamethoxazole. [Link]
-
Library Progress International. HPLC Analytical Method Development and Validation for Simultaneous Estimation of four Drugs: Sulfamethoxazole, Trimethoprim, Isoniazid and Pyridoxine hydrochloride Tablets. [Link]
-
Scribd. USP Monograph: Sulfamethoxazole/Trimethoprim. [Link]
-
PMC. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets. [Link]
-
International Journal of Research in Pharmacy and Biosciences. Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. [Link]
Sources
Assessing the Biocompatibility of Materials Modified with 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTAD): A Comprehensive Comparison Guide
Executive Summary: The Shift Towards Tyrosine-Selective Bioconjugation
In the landscape of biomaterial engineering and drug development, achieving stable, site-specific bioconjugation without compromising cell viability remains a critical bottleneck. 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTAD) has emerged as a transformative precursor molecule to solve this challenge. Through its primary amine, APTAD can be seamlessly grafted onto polymer backbones (e.g., hyaluronic acid, PEG, or polypeptides). Upon mild oxidation, the stable urazole ring converts into a highly reactive triazolinedione (TAD), which executes an ultrafast, catalyst-free "tyrosine-click" reaction with the phenolic rings of tyrosine residues.
This guide objectively evaluates the biocompatibility of APTAD/TAD-modified materials against traditional bioconjugation alternatives, providing actionable, self-validating experimental workflows for researchers and drug development professionals.
Mechanistic Foundations: Causality in Biocompatibility
As application scientists, we must look beyond the end result and understand why TAD-tyrosine chemistry yields superior biocompatibility profiles compared to legacy methods. The causality lies directly in the reaction mechanics:
-
Catalyst-Free Kinetics : Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which relies on cytotoxic Cu(I) ions that generate reactive oxygen species (ROS) and induce cell death, the TAD-tyrosine reaction is driven purely by the electrophilic nature of the TAD ring. This eliminates the need for heavy metal scavengers post-reaction, preserving cell viability 1[1].
-
Aqueous Physiological Compatibility : The reaction proceeds optimally in standard biological buffers (Tris, HEPES, PBS) at pH 7.4. Tris buffer, in particular, acts as a self-regulating isocyanate scavenger, neutralizing any degraded TAD byproducts and preventing off-target amine labeling 2[2].
-
Covalent Stability : Maleimide-thiol conjugates—the industry standard for bioconjugation—suffer from retro-Michael addition in vivo, leading to premature payload release and off-target binding to serum albumin. In contrast, the TAD-tyrosine ene-type reaction forms an exceptionally stable C-N bond that withstands extreme pH, temperature fluctuations, and prolonged exposure to human serum3[3].
Mechanistic pathway of APTAD conjugation, oxidation to TAD, and biocompatible tyrosine-click.
Comparative Analysis: APTAD vs. Alternative Modalities
To contextualize the performance of APTAD-modified materials, we must benchmark them against the prevailing industry standards. The data below summarizes the operational and biological trade-offs of each system.
Table 1: Quantitative Comparison of Bioconjugation Strategies for Biomaterials
| Feature | APTAD / TAD-Tyrosine Click | Maleimide-Thiol | NHS-Ester-Amine | CuAAC (Azide-Alkyne) |
| Target Residue | Tyrosine (Phenol ring) | Cysteine (Thiol) | Lysine (Primary Amine) | Azide / Alkyne |
| Catalyst Requirement | None (Spontaneous) | None | None | Cu(I) (Highly Cytotoxic) |
| Reaction Kinetics | Ultrafast (< 5 min) | Fast (15-30 min) | Moderate (1-2 hrs) | Fast (with Cu catalyst) |
| In Vivo Covalent Stability | Excellent (Robust C-N bond) | Poor (Retro-Michael exchange) | Good (Amide bond) | Excellent (Triazole ring) |
| Overall Biocompatibility | High (No toxic metals) | Moderate (Off-target rxns) | High (Hydrolyzes safely) | Low (ROS generation) |
Experimental Workflows for Biocompatibility Assessment
To establish trustworthiness, biocompatibility assessments must be designed as self-validating systems . The following protocols incorporate strict internal controls to ensure that any observed cytotoxicity or immunogenicity is definitively linked to the material itself, rather than assay artifacts.
Protocol 1: In Vitro Cytotoxicity of APTAD-Modified Hydrogels (ISO 10993-5)
Rationale : Leachable assays determine if unreacted APTAD, oxidation byproducts, or degraded TAD moieties induce cellular toxicity 4[4]. Self-Validating Mechanism : This protocol includes a positive control (Triton X-100) to confirm assay sensitivity and a vehicle control to establish baseline metabolic activity.
Step-by-Step Methodology:
-
Material Preparation : Graft APTAD onto a hyaluronic acid (HA) backbone via EDC/NHS coupling. Oxidize the urazole to HA-TAD using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Quench excess oxidant thoroughly.
-
Extraction : Incubate 0.1 g of the HA-TAD hydrogel in 1 mL of complete DMEM (supplemented with 10% FBS) at 37°C for 24, 48, and 72 hours.
-
Cell Seeding : Seed NIH/3T3 fibroblasts in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow adhesion.
-
Exposure : Replace the media with the HA-TAD extract. In parallel wells, add complete DMEM (Negative Control) and 0.1% Triton X-100 in DMEM (Positive Control).
-
Quantification : After 24 hours of exposure, add 10 µL of PrestoBlue (or MTT) reagent per well. Incubate for 2 hours.
-
Analysis : Measure fluorescence (Ex 560 nm / Em 590 nm). A cell viability > 80% relative to the negative control confirms the absence of cytotoxic leachables.
Protocol 2: In Vivo Immunogenicity and Degradation Assessment
Rationale : Subcutaneous implantation evaluates the host's foreign body response and the in vivo stability of the TAD-Tyrosine linkage over time. Self-Validating Mechanism : Contralateral implantation of an unmodified HA hydrogel in the same murine subject controls for subject-specific immune baseline variations.
Step-by-Step Methodology:
-
Implantation : Anesthetize C57BL/6 mice. Inject 100 µL of HA-TAD (crosslinked with a tyrosine-rich gelatin peptide) subcutaneously into the right flank. Inject 100 µL of unmodified HA into the left flank.
-
Monitoring : Monitor subjects for macroscopic signs of erythema, edema, or necrosis at days 1, 3, 7, and 14.
-
Tissue Harvesting : Euthanize subjects at day 14. Excise the implant along with the immediately surrounding tissue.
-
Histology : Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) to quantify macrophage/neutrophil infiltration, and Masson's Trichrome to measure fibrous capsule thickness.
-
Validation : A fibrous capsule < 50 µm and localized macrophage counts comparable to the unmodified HA control validate the material's in vivo biocompatibility.
Self-validating workflow for in vitro and in vivo biocompatibility assessment of TAD materials.
References
-
Ban, H., et al. "Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction." ACS Publications. 1
-
"Antimicrobial and degradable triazolinedione (TAD) crosslinked polypeptide hydrogels." Journal of Materials Chemistry B, RSC Publishing. 4
-
"Gelatin-Based Hydrogels through Homobifunctional Triazolinediones Targeting Tyrosine Residues." MDPI. 3
-
"Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies." Bio-Synthesis. 2
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- 2. Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies [biosyn.com]
- 3. Gelatin-Based Hydrogels through Homobifunctional Triazolinediones Targeting Tyrosine Residues [mdpi.com]
- 4. Antimicrobial and degradable triazolinedione (TAD) crosslinked polypeptide hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tyrosine-PTAD Adduct Stability: 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione vs. Conventional Alternatives
Executive Summary
The landscape of bioconjugation is undergoing a paradigm shift. While cysteine-maleimide and lysine-NHS ester chemistries have historically dominated the field, their inherent stability issues—particularly in complex biological matrices—pose significant challenges for the development of robust therapeutics like antibody-drug conjugates (ADCs). Tyrosine bioconjugation via 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) has emerged as a highly stable, chemoselective alternative[1].
Specifically, the use of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (the stable urazole precursor to the reactive PTAD) offers a unique dual advantage: the electron-donating amino group stabilizes the highly reactive triazolinedione ring against rapid aqueous hydrolysis, while providing a versatile chemical handle for downstream functionalization[2]. This guide provides an in-depth comparative analysis of the stability of these tyrosine-urazole adducts against conventional linkages, supported by mechanistic causality and self-validating experimental protocols.
Mechanistic Causality: The Foundation of Adduct Stability
To understand why PTAD-tyrosine adducts outperform traditional linkages, we must examine the underlying reaction kinetics and bond thermodynamics.
The Ene-Type Cycloaddition
The bioconjugation of tyrosine relies on an aqueous ene-type reaction. The stable precursor, 4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione, is oxidized in situ to its reactive triazolinedione state. This electrophile reacts rapidly with the phenol ring of tyrosine, forming a robust carbon-nitrogen (C-N) covalent bond at the ortho position[1].
Substituent Effects on Reagent Stability
The stability of the PTAD reagent itself dictates the efficiency of the conjugation. Electron-withdrawing groups accelerate the hydrolysis of the triazolinedione ring, rendering the reagent inactive before it can conjugate to the protein. Conversely, the 4-aminophenyl derivative features an electron-donating group that modulates the electrophilicity of the ring. This ensures that the rate constant for the ene-reaction with tyrosine significantly outcompetes the competing aqueous hydrolysis pathway[2].
Why Conventional Linkages Fail
-
Maleimide-Cysteine: Forms a thioether bond that is thermodynamically susceptible to retro-Michael addition. In human blood plasma, this leads to premature payload cleavage and off-target thiol exchange with abundant serum proteins, such as human serum albumin (HSA)[1].
-
NHS-Lysine: While the resulting amide bond is stable, the NHS-ester precursor hydrolyzes extremely rapidly in water. Furthermore, the high abundance of surface lysines prevents site-selectivity, leading to heterogeneous conjugate profiles.
Caption: Ene-type bioconjugation pathway of 4-(4-aminophenyl)-PTAD with tyrosine.
Comparative Stability Data
The molecular linkage created by the tyrosine-PTAD click reaction demonstrates exceptional resilience. Small-molecule models and protein conjugates have been shown to endure week-long incubations in human blood plasma, temperatures up to 120 °C, and extreme pH environments (e.g., 10% NaOH or 10% HCl) without degradation[3].
The table below synthesizes quantitative stability parameters across the three primary bioconjugation strategies.
| Parameter | 4-(4-Aminophenyl)-PTAD (Tyrosine) | Maleimide (Cysteine) | NHS-Ester (Lysine) |
| Linkage Type | C-N Aromatic Covalent Bond | Thioether Bond | Amide Bond |
| Plasma Stability (7 Days, 37°C) | > 95% Intact (No exchange observed)[4] | < 40% Intact (Severe thiol exchange)[1] | > 90% Intact |
| pH Tolerance | Highly Stable (pH 2.0 to 10.0)[3] | Unstable at pH > 8.0 (Ring hydrolysis) | Stable, but precursor hydrolyzes rapidly |
| Thermal Stability | Endures up to 120 °C[3] | Degrades > 60 °C | Stable up to 90 °C |
| Off-Target Reactivity | Minimal (Isocyanate byproducts scavenged)[1] | High (Cross-reacts with free thiols in vivo) | High (Non-selective across all surface lysines) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates visual and analytical validation checkpoints to confirm both the activation of the 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione and the stability of the resulting adduct.
Phase 1: In Situ Oxidation & Conjugation
-
Precursor Activation: Dissolve 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (10 mM) in DMF. Add 0.95 equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBH).
-
Self-Validation Checkpoint: The solution will immediately transition from colorless to a deep crimson red, confirming the successful oxidation to the reactive triazolinedione.
-
-
Protein Labeling: Prepare the target protein (e.g., Trastuzumab, 50 µM) in Phosphate Buffered Saline (PBS), pH 7.4. Add 5–10 molar equivalents of the activated PTAD solution.
-
Reaction Monitoring: Incubate at room temperature for 15–30 minutes.
-
Self-Validation Checkpoint: The dissipation of the red color indicates the consumption of the PTAD reagent via conjugation and/or parallel hydrolysis.
-
-
Byproduct Scavenging: Add 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) to a final concentration of 50 mM.
-
Mechanistic Rationale: PTAD decomposition can occasionally yield a putative isocyanate byproduct capable of promiscuous lysine labeling. Tris acts as a highly effective scavenger for this byproduct, ensuring strict chemoselectivity for tyrosine[1].
-
Phase 2: Accelerated Stability Assay
-
Plasma Incubation: Spike the purified conjugate into 90% human blood plasma to a final concentration of 5 µM. Incubate at 37 °C for 7 days.
-
Control Matrix: Parallelly incubate a maleimide-cysteine conjugate of the same protein under identical conditions to serve as a degradation baseline.
-
LC-MS/MS Quantification: Extract the proteins and analyze via Liquid Chromatography-Tandem Mass Spectrometry.
-
Self-Validation Checkpoint: The PTAD-tyrosine conjugate must display a single, stable mass shift corresponding to the urazole adduct, with zero detection of payload transfer to human serum albumin (HSA). The maleimide control will show significant mass reduction due to retro-Michael thiol exchange.
-
Caption: Workflow for validating the stability of PTAD-tyrosine bioconjugates via LC-MS/MS.
References
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A Comparative Guide to the Therapeutic Potential of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione Derivatives
This guide provides an in-depth evaluation of the therapeutic potential of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. We will objectively compare their performance with alternative agents, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their promise in oncology and microbiology.
Introduction to 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-diones
The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically approved drugs, including potent antifungal agents like fluconazole and voriconazole, as well as anticancer agents such as anastrozole and letrozole[1][2]. The fusion of this versatile scaffold with a phenyl moiety at the 4-position, specifically a 4-aminophenyl group, and the dione functionality at the 3- and 5-positions of the triazolidine ring, gives rise to the 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione (APTD) core. This unique structural architecture has been explored for various biological activities, with preliminary studies indicating notable potential in the realms of anticancer and antimicrobial therapies. This guide will synthesize the existing data to provide a clear comparison of APTD derivatives against established therapeutic alternatives.
Anticancer Potential: A Comparative Analysis
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical research[3]. Several studies have highlighted the cytotoxic effects of various 1,2,4-triazole derivatives against a range of cancer cell lines[4][5].
Comparative Cytotoxicity Data
While direct head-to-head comparative studies of a broad range of APTD derivatives against standard anticancer drugs are limited, we can collate available in vitro cytotoxicity data to draw preliminary comparisons. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| APTD Derivative Example 1 | A549 (Lung Carcinoma) | ~15 µM (hypothetical) | N/A |
| APTD Derivative Example 2 | MCF-7 (Breast Adenocarcinoma) | ~10 µM (hypothetical) | N/A |
| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 0.5 - 2 µM | [6][7] |
| Cisplatin (Standard) | A549 (Lung Carcinoma) | 5 - 10 µM | [8] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast Adenocarcinoma) | 5 - 20 µM | [9] |
| Betulinic acid-triazole derivative (4a) | RPMI-7951 (Malignant Melanoma) | <50 µM | [10] |
| Pyrazolidine-3,5-dione derivative (4u) | MGC-803 (Gastric Cancer) | 5.1 - 10.1 µM | [11] |
Note: The IC50 values for APTD derivatives are presented as hypothetical examples to illustrate the comparative framework due to the limited availability of specific data for this exact scaffold in the initial search. The data for standard drugs and other triazole/dione derivatives are based on published literature.
Putative Mechanism of Anticancer Action
The precise mechanism of action for APTD derivatives is still under investigation. However, based on the broader class of 1,2,4-triazole and dione-containing compounds, several potential pathways can be hypothesized. One plausible mechanism involves the inhibition of key kinases involved in cancer cell proliferation and survival, such as casein kinase 1 (CK1) or CK2[12]. Another potential target could be the tubulin network, leading to cell cycle arrest at the G2/M phase and induction of apoptosis[9].
Below is a conceptual diagram illustrating a potential signaling pathway that could be targeted by APTD derivatives.
Caption: Putative anticancer mechanism of APTD derivatives.
Antimicrobial Efficacy: A Comparative Overview
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents[13]. Triazole-based compounds have a proven track record as effective antifungal agents, and recent studies have explored the antibacterial potential of various triazole derivatives[14].
Comparative Antimicrobial Susceptibility
A study on 4-substituted-1,2,4-triazolidine-3,5-dione derivatives has provided valuable data on their in vitro antimicrobial activity, measured by the Minimum Inhibitory Concentration (MIC)[15].
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Ethyl urazole (1a) | Enterococcus faecium | 16 | [15] |
| n-Butyl urazole (1f) | Salmonella typhi | 16 | [15] |
| Methyl urazole (1b) | Candida albicans | 16 | [15] |
| 1,6-Hexamethylene bisurazole (1e) | Enterococcus faecium | 16 | [15] |
| Gentamicin (Standard) | Enterococcus faecium | 0.5 - 32 | [15] |
| Ciprofloxacin (Standard) | Salmonella typhi | 0.008 - 2 | [13][15] |
| Fluconazole (Standard) | Candida albicans | 0.25 - 64 | [15] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 mM | [14] |
| Ceftriaxone (Standard) | Escherichia coli | 0.03 - 128 | [13][16] |
Potential Antimicrobial Mechanism of Action
The antimicrobial mechanism of triazole derivatives often involves the inhibition of essential microbial enzymes. In fungi, azoles target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to disruption of the fungal cell membrane. In bacteria, potential targets include enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase, or DNA gyrase, which is essential for DNA replication[14].
The following diagram illustrates a hypothetical workflow for evaluating the antimicrobial activity of APTD derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standardized in vitro assays for evaluating the anticancer and antimicrobial properties of novel compounds.
In Vitro Anticancer Activity
1. MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the APTD derivatives and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
2. Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle progression.
-
Cell Treatment: Treat cancer cells with the APTD derivatives at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Antimicrobial Activity
1. Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare two-fold serial dilutions of the APTD derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15].
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard[15].
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[15].
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi)[15].
-
MIC Reading: The MIC is the lowest concentration of the compound that shows no visible growth[15].
Conclusion and Future Directions
The available evidence suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione derivatives represent a promising scaffold for the development of new therapeutic agents. Preliminary data indicate potential anticancer and antimicrobial activities. However, to fully realize their therapeutic potential, further research is imperative.
Future studies should focus on:
-
Synthesis and screening of a larger library of APTD derivatives to establish clear structure-activity relationships.
-
Direct, head-to-head comparative studies against a panel of standard drugs in a variety of cancer cell lines and microbial strains.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
